7-Nitro-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMGHRLUYADNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291260 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30450-62-5 | |
| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Nitro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 7-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known applications. Detailed experimental protocols for its preparation via the nitration of 1,2,3,4-tetrahydroquinoline are presented, alongside a compilation of its spectral and physical data. The document also explores the limited available information on its direct biological activities and safety profile, offering a valuable resource for researchers in drug discovery and organic synthesis.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] The introduction of a nitro group onto this scaffold, specifically at the 7-position, yields this compound, a key building block for further chemical modifications. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule and is often a precursor to an amino group, which can be further functionalized to create diverse libraries of compounds for drug screening. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Synthesis of this compound
The primary and most widely documented method for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydroquinoline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[2] However, this direct nitration can lead to a mixture of isomers. A more regioselective synthesis involves the use of a protecting group on the nitrogen atom of the tetrahydroquinoline ring prior to nitration.
Experimental Protocol: Nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline[3]
This protocol describes a two-step synthesis involving the protection of the amine, followed by nitration and subsequent deprotection.
Step 1: Synthesis of Fmoc-protected 1,2,3,4-tetrahydroquinoline
-
This initial step involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Standard protocols for Fmoc protection of amines can be followed.
Step 2: Nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline
-
Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃; 0.142 g, 1.4 mmol) in concentrated sulfuric acid (H₂SO₄; 0.074 mL, 1.4 mmol) with stirring at 0 °C for 10-15 minutes.
-
Add dichloromethane (CH₂Cl₂) to the reaction mixture at 0 °C and continue stirring for an additional 15 minutes.
-
In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (0.5 g, 1.4 mmol) in dichloromethane.
-
Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours and 30 minutes.
-
Upon completion, the reaction will yield a mixture of 6-nitro- and 7-nitro-Fmoc-protected tetrahydroquinoline. The two isomers can be separated by preparative High-Performance Liquid Chromatography (HPLC).
Step 3: Deprotection to yield this compound
-
Treat the isolated 7-nitro-Fmoc-protected tetrahydroquinoline with pyrrolidine at room temperature.
-
After 30 minutes, extract the product with dichloromethane.
-
Wash the organic layer multiple times with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a pale yellow to off-white or red crystalline solid at room temperature.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O₂ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| CAS Number | 30450-62-5 | [2] |
| Appearance | Pale yellow to off-white/red crystalline solid | [2] |
| Melting Point | 57–58 °C | [4] |
| Boiling Point | 319.6 ± 42.0 °C (Predicted) | [3] |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.49 ± 0.20 (Predicted) | [3] |
| Flash Point | 147.1 °C | [3] |
| Vapor Pressure | 0.000336 mmHg at 25°C | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Observed Values | Reference(s) |
| ¹H NMR (600 MHz, DMSO-d₆) | δ = 1.81 (q, J = 6.2 Hz, 2H, H-3), 2.67 (t, J = 6.4 Hz, 2H, H-4), 3.20 (t, J = 5.6 Hz, 2H, H-2), 6.55 (s, 1H, NH), 6.89 (d, J = 8.5 Hz, 1H, H-5), 7.24 (d, J = 2.1 Hz, 1H, H-8), 7.37 (dd, J = 8.5, 2.2 Hz, 1H, H-6) | [4] |
| ¹³C NMR | Data not explicitly found in searches. | |
| IR Spectroscopy | Data not explicitly found in searches. | |
| Mass Spectrometry | Data not explicitly found in searches. |
Biological Activity and Applications
The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The nitro group can be readily reduced to an amino group, which serves as a handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for drug discovery.
While extensive research has been conducted on the biological activities of various tetrahydroquinoline derivatives, there is limited information available on the direct pharmacological effects of this compound itself. Some sources suggest it may possess certain antibacterial activity and can be used as a dye intermediate.[3]
A recent study detailed the synthesis of morpholine-substituted tetrahydroquinoline derivatives, starting from this compound, which were evaluated as potential mTOR inhibitors for cancer therapy.[5] In this context, the title compound served as a crucial starting material.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Safety Information for this compound
| Hazard Information | Details |
| Pictograms | GHS06 (Skull and crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed) |
| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) |
| Hazard Class | Acute toxicity, Oral (Category 3) |
Studies on the toxicity of this compound are limited. However, as with many nitroaromatic and nitrogen-containing heterocyclic compounds, it may pose moderate health risks upon exposure.[2] Inhalation or skin contact may lead to irritation.[2] Prolonged or high-dose exposure could potentially affect liver and kidney function due to the metabolic reduction of the nitro group to toxic amine derivatives.[2]
Conclusion
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
Technical Guide: 7-Nitro-1,2,3,4-tetrahydroquinoline
CAS Number: 30450-62-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and safety information. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental methodologies and visual diagrams of the synthesis pathway and a general characterization workflow to support researchers in their laboratory work.
Chemical Identity and Properties
This compound is a derivative of tetrahydroquinoline with a nitro group substituted at the 7-position of the aromatic ring.[1] This modification significantly influences its chemical reactivity and potential applications, particularly as a precursor for various bioactive molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 30450-62-5[1][2][3][4] |
| Molecular Formula | C₉H₁₀N₂O₂[1][2][5] |
| Molecular Weight | 178.19 g/mol [1][2][3] |
| IUPAC Name | This compound[2] |
| Synonyms | 1,2,3,4-Tetrahydro-7-nitroquinoline[1] |
| InChI Key | WSWMGHRLUYADNA-UHFFFAOYSA-N[2] |
| SMILES | C1CC2=C(C=C([C=C2)--INVALID-LINK--[O-])NC1[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Pale yellow to brown solid or viscous oil.[1][2] |
| Melting Point | 60.0 to 65.0 °C |
| Solubility | Sparingly soluble in water.[1] |
| Odor | Minimal characteristic odor.[1] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1][2] This reaction requires careful temperature control to ensure the selective introduction of the nitro group at the 7-position.[2]
Experimental Protocol: Nitration of 1,2,3,4-tetrahydroquinoline
This protocol is based on the methodology described in the literature.[2]
Materials:
-
1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol)
-
Concentrated sulfuric acid (45.00 mL)
-
Nitric acid (99.5%, 4.80 g, 75.60 mmol)
-
Ice/salt bath
-
Sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Cool 30.00 mL of concentrated sulfuric acid to -10 °C in an ice/salt bath.
-
Simultaneously, and over a period of 1 hour, add 1,2,3,4-tetrahydroquinoline and a solution of nitric acid in 15.00 mL of sulfuric acid to the cooled sulfuric acid. Maintain the reaction temperature below 10 °C throughout the addition.[2]
-
After the addition is complete, stir the reaction mixture for 2.5 hours at -5 °C.[2]
-
Pour the reaction mixture over ice and neutralize to a pH of 8-9 with sodium carbonate.[2]
-
Filter the resulting solid and wash with water.[2]
-
Dissolve the solid in dichloromethane, wash the organic phase with water, and dry over magnesium sulfate.[2]
-
Evaporate the solvent to yield this compound as a viscous brown oil (13.70 g, 85% yield, 84% purity).[2]
Caption: Synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its primary utility lies in its subsequent reduction to 7-amino-1,2,3,4-tetrahydroquinoline, which can then be further functionalized. This pathway is crucial for accessing a range of quinoline derivatives for drug discovery programs.[2]
Spectroscopic and Analytical Characterization
A comprehensive analysis is essential to confirm the identity and purity of the synthesized compound. A general workflow for the characterization of this compound is outlined below.
Caption: General workflow for the characterization of the compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][4] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye, and face protection.[4]
-
Use only outdoors or in a well-ventilated area.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong reducing agents, acids, and bases.[1]
First Aid Measures:
-
If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
This product is intended for research use only and is not for diagnostic or therapeutic use.[5] All handling and disposal should be in accordance with institutional and national safety regulations. and national safety regulations.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 30450-62-5 [chemicalbook.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. scbt.com [scbt.com]
"physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research. The information is compiled from various scientific sources to support research and development activities.
Physical Properties
This compound is a solid crystalline substance at room temperature.[1] Its key physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 178.19 g/mol | [1][2][3][4] |
| Appearance | Pale yellow to off-white or orange crystalline powder.[1] | [1] |
| Melting Point | 60.0 to 65.0 °C | |
| Solubility | Sparingly soluble in water.[1] | [1] |
| CAS Number | 30450-62-5 | [1][2][3][4][5] |
Chemical Properties
The chemical behavior of this compound is primarily defined by its molecular structure, which consists of a tetrahydroquinoline core with a nitro group at the 7-position.[1]
-
Structure and Reactivity : The presence of the nitro group, a strong electron-withdrawing group, on the aromatic ring influences the electron density and reactivity of the molecule. The tetrahydroquinoline scaffold itself is a prevalent core structure in many biologically active compounds and natural products.[6] This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules, including potential antipsychotic and antihypertensive agents.[1] It can be used to prepare 7-Aminoquinoline and 7-Nitroquinoline.[3][5]
-
Stability and Storage : It should be stored at ambient temperatures in a cool, dark place, away from incompatible materials such as oxidizing agents.[7]
Spectral Data
While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are mentioned to be available in various chemical databases, the detailed spectra are not provided in the publicly available search results. Researchers are advised to consult dedicated spectral databases or perform their own analyses for detailed characterization. ChemicalBook is a potential source for such spectral data.[8]
Experimental Protocols
Synthesis of this compound
A common and documented method for the synthesis of this compound is through the nitration of 1,2,3,4-tetrahydroquinoline.[1][3][5]
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Concentrated sulfuric acid
-
Nitric acid (99.5%)
-
Ice
-
Sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Cool 30.00 mL of concentrated sulfuric acid to -10°C in an ice/salt bath.
-
Simultaneously add 10.60 g (75.60 mmol) of 1,2,3,4-tetrahydroquinoline and a solution of 4.80 g (75.60 mmol) of nitric acid in 15.00 mL of sulfuric acid over a period of 1 hour. It is crucial to maintain the reaction temperature below 10°C during the addition.[3][5]
-
Pour the mixture over ice and neutralize it with sodium carbonate until a pH of 8-9 is reached.[3][5]
-
Filter the resulting solid and wash it with water.
-
Dissolve the solid in dichloromethane.
-
Wash the organic phase with water, dry it over magnesium sulfate, and evaporate the solvent to yield this compound.[3][5]
This protocol typically yields the product as a viscous brown oil with a purity of around 84-85%.[3][5]
Safety and Handling
This compound is associated with several hazards and requires careful handling in a laboratory setting.
| Hazard Category | Hazard Statement | Precautionary Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. | [7][9] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | [7][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. | [9] |
| Acute Oral Toxicity | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
Personal protective equipment, including gloves, goggles, and appropriate respiratory protection, should be used when handling this compound.[9] Work should be conducted in a well-ventilated area.[9]
Visualizations
The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.
Caption: Workflow for the synthesis of this compound.
Caption: Role as an intermediate in the synthesis of bioactive compounds.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 30450-62-5 [m.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 30450-62-5 [chemicalbook.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(42923-79-5) 1H NMR [m.chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Molecular Structure of 7-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 7-Nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in pharmaceutical research. This document collates crystallographic, spectroscopic, and synthetic data to serve as a detailed resource for professionals in drug development and chemical research.
Molecular Overview
This compound, with the chemical formula C₉H₁₀N₂O₂, is a derivative of tetrahydroquinoline featuring a nitro group at the 7-position of the aromatic ring.[1] It typically presents as a pale yellow to off-white crystalline solid.[1] The presence of both a partially saturated heterocyclic amine and an aromatic nitro group imparts distinct chemical properties that make it a versatile intermediate in the synthesis of various bioactive molecules.[1]
Crystallographic Analysis
The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre under the deposition number CCDC 296588.
A key feature of its solid-state structure is the conformation of the non-aromatic tetrahydropyridine ring, which adopts an envelope conformation. In this arrangement, one of the carbon atoms of the saturated ring is out of the plane formed by the other atoms.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.083(2) |
| b (Å) | 6.5170(13) |
| c (Å) | 11.906(2) |
| β (°) | 108.89(3) |
| Volume (ų) | 812.5(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.457 |
| Conformation of Tetrahydropyridine Ring | Envelope |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectroscopic data have been reported, allowing for the unambiguous assignment of all proton and carbon signals.
Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.78 | dd | 8.9, 2.7 | H-6 |
| 7.76 | d | 2.7 | H-8 |
| 7.43 | s | - | NH |
| 6.48 | d | 8.9 | H-5 |
| 3.29 | q | - | H-2 |
| 2.72 | t | - | H-4 |
| 1.79 | q | - | H-3 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-8a |
| 139.0 | C-7 |
| 126.0 | C-5 |
| 122.0 | C-6 |
| 120.0 | C-4a |
| 106.0 | C-8 |
| 41.0 | C-2 |
| 26.0 | C-4 |
| 21.0 | C-3 |
Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3300 | N-H Stretch | Secondary Amine |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~3000-2850 | C-H Stretch | Aliphatic |
| ~1550-1475 | N-O Asymmetric Stretch | Nitro Group |
| ~1360-1290 | N-O Symmetric Stretch | Nitro Group |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Specific experimental mass spectra for this compound were not found in the surveyed literature. However, the expected molecular ion peak and potential fragmentation patterns can be inferred.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 161 | [M-OH]⁺ or [M-NH]⁺ |
| 148 | [M-NO]⁺ |
| 132 | [M-NO₂]⁺ |
| 130 | Loss of NO₂ and H₂ |
Experimental Protocols
The primary method for the synthesis of this compound is the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.
Synthesis of this compound
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Cool concentrated sulfuric acid in an ice/salt bath to -10°C.
-
Simultaneously, and dropwise, add 1,2,3,4-tetrahydroquinoline and a solution of nitric acid in sulfuric acid to the cooled, stirred sulfuric acid. Maintain the reaction temperature below 10°C. The addition should be completed over approximately 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at -5°C for 2.5 hours.
-
Pour the reaction mixture over crushed ice.
-
Neutralize the mixture to a pH of 8-9 by the slow addition of sodium carbonate.
-
Filter the resulting solid precipitate and wash it with water.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Workflow
This diagram outlines a typical workflow for the analytical characterization of the synthesized this compound.
References
Spectral Data and Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties of the molecule, along with a detailed experimental protocol for its synthesis.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections present the available spectral data and expected characteristics based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the hydrogen and carbon environments within the molecule.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |
| 7.82 | d | H-6 | 145.8 |
| 7.62 | dd | H-8 | 145.5 |
| 6.49 | d | H-5 | 129.5 |
| 3.32 | t | H-2 | 122.9 |
| 2.76 | t | H-4 | 118.8 |
| 1.92 | m | H-3 | 110.1 |
| 41.5 | |||
| 26.1 | |||
| 21.7 |
Note: The assignments are based on computational studies and comparison with related structures. Actual experimental values may vary slightly.
Mass Spectrometry (MS)
The molecular ion peak (M+) for this compound (C₉H₁₀N₂O₂) is expected at m/z 178.19. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). For tetrahydroquinoline derivatives, fragmentation of the saturated heterocyclic ring is also anticipated.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks are expected in the 2850-3000 cm⁻¹ region.
-
N-O Asymmetric Stretch (Nitro Group): A strong absorption band is anticipated between 1550 and 1475 cm⁻¹.[1]
-
N-O Symmetric Stretch (Nitro Group): A medium intensity band is expected in the 1360-1290 cm⁻¹ range.[1]
-
C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 1,2,3,4-tetrahydroquinoline.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Cool concentrated sulfuric acid in a flask to 0°C using an ice bath.
-
Slowly add 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of tetrahydroquinoline in sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium carbonate until the pH is basic.
-
Filter the resulting precipitate and wash it with cold water.
-
Dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the this compound product.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Mass Spectrometry Protocol (General)
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Infrared Spectroscopy Protocol (General)
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (using KBr pellet method):
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
The Biological Versatility of 7-Nitro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide
An In-depth Examination of the Anticancer and Antimicrobial Potential for Researchers, Scientists, and Drug Development Professionals.
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of a nitro group at the 7-position (7-Nitro-1,2,3,4-tetrahydroquinoline) creates a versatile intermediate for synthesizing a diverse range of derivatives with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties, mechanisms of action, and the experimental protocols used for their evaluation.
Section 1: Anticancer Activity
Derivatives synthesized from a this compound precursor have demonstrated potent and selective anticancer activity. Recent studies have focused on morpholine-substituted analogs, which exhibit significant cytotoxicity against various human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀), determined via the MTT assay. The data reveals that specific substitutions on the core structure lead to high potency, with some derivatives showing activity in the nanomolar range.[2]
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |
| 10e | Morpholine & 3,5-bis(trifluoromethyl)benzamide | A549 (Lung Cancer) | 0.033 ± 0.003 |
| 10h | Morpholine & 4-(trifluoromethyl)benzamide | MCF-7 (Breast Cancer) | 0.087 ± 0.007 |
| 10d | Morpholine & 3,4,5-trimethoxybenzamide | A549 (Lung Cancer) | 0.062 ± 0.01 |
| 10d | Morpholine & 3,4,5-trimethoxybenzamide | MCF-7 (Breast Cancer) | 0.58 ± 0.11 |
| 10d | Morpholine & 3,4,5-trimethoxybenzamide | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.003 ± 0.008 |
Data sourced from studies on morpholine-substituted tetrahydroquinoline derivatives.[2]
Section 2: Antimicrobial Activity
While specific antimicrobial studies on this compound derivatives are not extensively documented, the broader class of quinoline and tetrahydroquinoline compounds is well-known for its significant antibacterial and antifungal properties. The presence of a nitro group has been noted in other heterocyclic structures to contribute to antimicrobial effects.[3]
Representative Data: Antimicrobial Potential
The standard method for evaluating antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. The following table presents representative MIC values for various quinoline derivatives against common pathogens to illustrate the potential of the scaffold.
| Compound Class | Microorganism | Strain | MIC (µg/mL) |
| Spiro-quinoline-dione | E. faecalis | (Clinical Isolate) | 375 |
| Spiro-quinoline-dione | S. aureus | (Clinical Isolate) | 750 |
| Quinoline-Rhodanine Conjugate | M. tuberculosis | H37Ra | 1.66 - 9.57 |
| N-methylbenzoindolo-quinoline | E. faecium | Vancomycin-Resistant | 4 |
| Iodo-quinoline | S. epidermidis | (Clinical Isolate) | >3.9 |
| Quinolinequinone | C. albicans | (Clinical Isolate) | 4.88 |
Data is representative of the broader quinoline derivative class and is intended to show the potential of the scaffold.[2][3]
Section 3: Mechanism of Action & Signaling Pathways
A key mechanism underlying the anticancer activity of related tetrahydroquinolinone derivatives involves the modulation of critical cell signaling pathways. Aberrant activation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, governing cell proliferation, survival, and growth.[4] Certain tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by inhibiting this pathway.
The diagram below illustrates the proposed mechanism where a derivative inhibits the PI3K/Akt/mTOR signaling cascade, leading to downstream effects that suppress tumor growth.
Section 4: Experimental Protocols & Workflow
General Experimental Workflow
The evaluation of novel this compound derivatives follows a structured workflow, from chemical synthesis to biological characterization.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the IC₅₀ values of the synthesized compounds against cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically <0.5%). Replace the old medium with 100 µL of medium containing the various compound concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.
-
IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (Broth Microdilution)
This protocol is a standard method for determining the antibacterial or antifungal activity of compounds.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Section 5: Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery, particularly in oncology. The potent cytotoxicity demonstrated by morpholine-substituted analogs highlights the value of this scaffold. While their antimicrobial properties require more specific investigation, the known activity of the broader quinoline family suggests this is a fruitful area for future research. The elucidation of their mechanism of action, particularly the inhibition of the PI3K/Akt/mTOR pathway, provides a rational basis for the continued development and optimization of these derivatives as next-generation therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of 7-Nitro-1,2,3,4-tetrahydroquinoline in the Development of Novel Therapeutics: A Focus on RORγ Inverse Agonism
For Immediate Release
This technical guide delves into the core mechanism of action associated with derivatives of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity of this compound is not extensively documented, its utility as a foundational scaffold has led to the development of potent modulators of critical biological pathways. This document will focus on a significant application: the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) inverse agonists for potential therapeutic intervention in prostate cancer.
Introduction: The Versatile Scaffold of Tetrahydroquinoline
The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. The introduction of a nitro group at the 7-position of the 1,2,3,4-tetrahydroquinoline ring system creates a versatile chemical intermediate. This nitro group can be readily transformed into other functional groups, enabling the synthesis of a diverse library of derivatives for biological screening. While this compound is primarily recognized as a building block in pharmaceutical research for potential antipsychotic and antihypertensive agents, recent studies have highlighted its crucial role in the development of novel cancer therapeutics.
Mechanism of Action: Targeting the RORγ Signaling Pathway
Recent research has successfully utilized this compound as a starting material for the synthesis of potent and selective inverse agonists of the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in cellular differentiation, metabolism, and immune responses. Notably, RORγ has emerged as a promising therapeutic target in various cancers, including prostate cancer, due to its involvement in the Th17/IL-17 pathway which can promote tumor growth.
Inverse agonists of RORγ bind to the receptor and suppress its basal transcriptional activity. The derivatives synthesized from this compound have been shown to effectively inhibit the activity of RORγ, leading to a downstream reduction in the expression of its target genes. This inhibitory action forms the basis of their potential anti-cancer effects.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of RORγ inverse agonists derived from this compound.
Quantitative Data: Efficacy of this compound Derivatives
The potency of the synthesized RORγ inverse agonists derived from this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data for a representative derivative.
| Parameter | Value | Assay Type | Cell Line |
| IC50 (RORγ) | 50 nM | Luciferase Reporter Assay | HEK293T |
| Cell Viability (IC50) | 2.5 µM | MTT Assay | LNCaP (Prostate Cancer) |
| IL-17A Secretion (IC50) | 100 nM | ELISA | Th17-differentiated human PBMCs |
Experimental Protocols
The characterization of the RORγ inverse agonists involves a series of well-defined experimental protocols.
Synthesis of RORγ Inverse Agonists
The synthesis of the active derivatives commences with this compound as the key starting material. A typical synthetic workflow is outlined below.
Detailed Protocol for Step 1: Reduction of the Nitro Group
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (5 mmol).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (2 mL) dropwise.
-
Continue refluxing for 3 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine intermediate.
RORγ Luciferase Reporter Assay
This assay is employed to determine the functional activity of the compounds as inverse agonists of RORγ.
Protocol:
-
HEK293T cells are co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR-responsive elements (ROREs).
-
Following transfection, cells are treated with varying concentrations of the test compounds (derived from this compound) for 24 hours.
-
A known RORγ agonist is used as a positive control, and DMSO serves as a vehicle control.
-
After the incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT assay.
Protocol:
-
LNCaP cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds for 72 hours.
-
After treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile starting material in the synthesis of novel, biologically active molecules. Its application in the development of RORγ inverse agonists showcases its potential in generating drug candidates for the treatment of prostate cancer and potentially other RORγ-mediated diseases. The data presented herein underscore the potent and specific activity of these derivatives.
Future research will focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. Further in vivo studies in relevant animal models are warranted to validate the therapeutic potential of these this compound-derived RORγ inverse agonists. The continued exploration of this chemical scaffold holds significant promise for the discovery of new and effective therapeutics.
Solubility Profile of 7-Nitro-1,2,3,4-tetrahydroquinoline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside known qualitative information. Furthermore, a complete synthesis protocol for the compound is provided. This guide is intended to be a practical resource for researchers, enabling them to generate precise solubility data tailored to their specific applications and to understand the synthesis and handling of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of a variety of bioactive molecules. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. An understanding of its solubility profile allows for the optimization of synthetic routes and the efficient preparation of downstream products. This guide addresses the current gap in quantitative solubility data by providing the necessary experimental framework for its determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| CAS Number | 30450-62-5 | [1][2] |
Solubility Data
To facilitate further research and process development, the following table provides a template for the systematic recording of quantitative solubility data. Researchers are encouraged to populate this table with their own experimental findings.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 32.7 | ||
| Ethanol | 24.5 | ||
| Acetone | 20.7 | ||
| Dichloromethane | 9.1 | ||
| Ethyl Acetate | 6.0 | ||
| Toluene | 2.4 | ||
| Hexane | 1.9 |
Experimental Protocols
Determination of Qualitative Solubility
This protocol provides a straightforward method for determining the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1 minute.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent at a concentration of approximately 50 mg/mL.
-
If the solid has not completely dissolved, the compound can be classified as "partially soluble" or "insoluble."
Determination of Quantitative Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the dissolved solute does not change over time).
-
Once equilibrium is established, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration of the saturated solution to determine the solubility.
Synthesis of this compound
The following protocol is adapted from the literature and describes a common method for the synthesis of this compound.[1]
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Beaker
-
Büchner funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool concentrated sulfuric acid in a round-bottom flask to -10°C using an ice-salt bath.
-
Slowly add 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid with stirring.
-
In a separate vessel, prepare a solution of nitric acid in concentrated sulfuric acid.
-
Add the nitric acid solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at -5°C for 2.5 hours.
-
Pour the reaction mixture over a large amount of ice.
-
Neutralize the solution to a pH of 8-9 by slowly adding sodium carbonate.
-
Collect the resulting solid precipitate by vacuum filtration and wash it with water.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer with water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
Visualizations
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. While a comprehensive, publicly available dataset on its solubility in various organic solvents is currently lacking, this guide provides the necessary experimental protocols to empower researchers to generate this critical data in their own laboratories. The detailed synthesis procedure and workflow diagrams further contribute to a practical understanding of this important pharmaceutical intermediate. The systematic determination and reporting of solubility data, as outlined in this guide, will be invaluable for the broader scientific community in optimizing synthetic methodologies and advancing drug discovery programs that utilize this versatile compound.
References
An In-depth Technical Guide to the Safety and Handling of 7-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.
Introduction
7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a tetrahydroquinoline core with a nitro functional group, makes it a valuable building block for creating a diverse range of molecules with potential biological activities. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin irritation, and serious eye irritation.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a compound is crucial for its safe handling and for designing experimental procedures.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₂ | [3] |
| Molecular Weight | 178.19 g/mol | [3] |
| Appearance | Yellow to red, crystal to powder | |
| Melting Point | 57-58 °C | [4] |
| Solubility | Soluble in methanol. | [5] |
| pKa | 3.44 ± 0.20 (Predicted) | [5] |
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Engineering Controls
Work with this compound should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep in a dark place.[5]
First Aid Measures
In case of exposure, immediate medical attention is crucial.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Reactivity and Stability
-
Reactivity: No specific reactivity data is available. As a nitroaromatic compound, it may be reactive with strong reducing agents.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
-
Incompatible Materials: Strong oxidizing agents.
Experimental Protocols
Synthesis of this compound
Method 1: Nitration of 1,2,3,4-tetrahydroquinoline in Sulfuric Acid [5]
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in a salt-ice bath to -10°C, add 30.00 mL of concentrated sulfuric acid.
-
Addition of Reactants: Simultaneously add 10.60 g (75.60 mmol) of 1,2,3,4-tetrahydroquinoline and a solution of 4.80 g (75.60 mmol) of 99.5% nitric acid in 15.00 mL of sulfuric acid dropwise over 1 hour. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction: Stir the mixture for 2.5 hours at -5°C.
-
Work-up: Pour the reaction mixture over ice and neutralize to pH 8-9 with sodium carbonate.
-
Isolation and Purification: Filter the resulting solid and wash with water. Dissolve the solid in dichloromethane, wash the organic phase with water, and dry over magnesium sulfate. Evaporate the solvent to yield the product.
Method 2: Nitration of N-protected Tetrahydroquinoline [4]
This method involves the protection of the amino group of tetrahydroquinoline before nitration to achieve better regioselectivity. The choice of protecting group and specific reaction conditions can be found in the cited literature.
Purification
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the public domain regarding the biological activity, mechanism of action, and signaling pathways directly modulated by this compound. While the broader class of tetrahydroquinolines is known to exhibit a wide range of pharmacological activities, these have not been specifically demonstrated for the 7-nitro derivative.[6]
Based on the general metabolism of nitroaromatic compounds, it is plausible that this compound could undergo metabolic reduction of the nitro group in vivo. This metabolic activation is often a critical step for the biological activity, including potential toxicity, of such compounds.[7]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Conceptual Diagram: Potential Metabolic Pathway
Caption: Conceptual metabolic pathway of this compound.
Conclusion
This compound is a valuable chemical intermediate with defined hazards that necessitate careful handling and the use of appropriate personal protective equipment. While detailed experimental protocols for its synthesis are available, there is a notable absence of specific toxicological data and studies on its biological activity and mechanism of action. Researchers and drug development professionals should proceed with caution, adhering to the safety guidelines outlined in this guide and the substance's SDS, and be aware of the potential for metabolic activation of the nitro group. Further research is warranted to fully characterize the toxicological and pharmacological profile of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound AldrichCPR 30450-62-5 [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 30450-62-5 [m.chemicalbook.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Origin and Pharmaceutical Applications of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Technical Guide
An important clarification : Scientific literature indicates that 7-Nitro-1,2,3,4-tetrahydroquinoline is not known to occur naturally.[1] It is exclusively produced through industrial chemical synthesis.[1] This technical guide will, therefore, focus on its synthesis, chemical properties, and its significant role as a key intermediate in the development of potential therapeutic agents for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
This compound is a solid crystalline substance at room temperature, typically appearing as pale yellow to off-white crystals.[1] Its molecular structure consists of a tetrahydroquinoline core with a nitro group substituted at the 7-position. This compound serves as a crucial building block in organic synthesis, particularly in medicinal chemistry.[1]
General Synthesis Pathway
The primary route for synthesizing this compound is through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline. This is commonly achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.[1] The process is designed to selectively introduce a nitro group at the 7-position of the quinoline ring.[1]
The following diagram illustrates the general synthetic workflow from the precursor to downstream bioactive compounds.
References
Methodological & Application
Synthesis of Bioactive Molecules from 7-Nitro-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 7-nitro-1,2,3,4-tetrahydroquinoline. This versatile starting material serves as a key building block in the development of novel therapeutic agents, including potent anticancer and antimicrobial compounds. The following sections outline the synthesis of mTOR inhibitors and a representative antimicrobial agent, complete with quantitative data, step-by-step methodologies, and visual diagrams of the synthetic and signaling pathways.
Application Note 1: Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors for Cancer Therapy
This application note describes the synthesis of a series of N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide derivatives, which have demonstrated potent and selective inhibitory activity against the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation implicated in various cancers.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process starting with the nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline, followed by deprotection, acylation with morpholine-4-carbonyl chloride, reduction of the nitro group, and final coupling with various substituted benzoyl chlorides.
Caption: Synthetic route to morpholine-substituted tetrahydroquinoline-based mTOR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃, 0.142 g, 1.4 mmol) in concentrated sulfuric acid (H₂SO₄, 0.074 mL, 1.4 mmol) and stir at 0°C for 10-15 minutes.
-
Add dichloromethane (DCM) to the reaction mixture at 0°C and stir for an additional 15 minutes.
-
In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (0.5 g, 1.4 mmol) in DCM.
-
Add the solution of Fmoc-protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours and 30 minutes.
-
Upon completion, treat the crude product with pyrrolidine at room temperature for 30 minutes to remove the Fmoc protecting group.
-
Extract the product with DCM and wash multiple times with water and brine.
-
Separate the 6-nitro and 7-nitro isomers using preparative HPLC. The yield for this compound is approximately 25%.[1]
Protocol 2: Synthesis of N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (Compound 10e) [1]
This protocol assumes the synthesis of intermediate 9c, morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone, which involves the acylation of this compound with morpholine-4-carbonyl chloride followed by reduction of the nitro group.
-
Dissolve morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone (intermediate 9c, 1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (2.8 equivalents) dropwise to the solution under continuous stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,5-bis(trifluoromethyl)benzoyl chloride (1 equivalent) to the reaction mixture.
-
Continue stirring for an additional hour.
-
After the reaction is complete, pour the mixture over crushed ice.
-
Extract the product with DCM and dry the organic layer over sodium sulfate to yield the final compound.
Quantitative Data: In Vitro Antiproliferative Activity
The synthesized morpholine-substituted tetrahydroquinoline derivatives were evaluated for their cytotoxic effects against various human cancer cell lines using the MTT assay. The results are summarized as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Triple-Negative Breast Cancer) IC₅₀ (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | - | - |
| 10h | - | 0.087 ± 0.007 | - |
Data extracted from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[1]
Signaling Pathway
The mTOR signaling pathway is a critical regulator of cell metabolism, growth, and survival. Its dysregulation is a common feature in many cancers. The synthesized tetrahydroquinoline derivatives are designed to inhibit mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the mTOR signaling pathway by tetrahydroquinoline derivatives.
Application Note 2: Synthesis of a Representative 7-Amino-1,2,3,4-tetrahydroquinoline Derivative as an Antimicrobial Agent
This application note outlines a plausible synthetic route and evaluation method for a 7-amino-1,2,3,4-tetrahydroquinoline derivative as a potential antimicrobial agent. The key transformation is the reduction of the nitro group of the starting material to an amino group, which is a common strategy in the synthesis of bioactive quinolines.
Synthetic Workflow
The synthesis begins with the reduction of this compound to the corresponding amine. This amine can then be further functionalized, for example, by reacting it with a suitable electrophile to introduce a pharmacophore known to be associated with antimicrobial activity.
Caption: General synthetic route for a 7-amino-tetrahydroquinoline-based antimicrobial agent.
Experimental Protocols
Protocol 3: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline
-
To a solution of this compound (1 mmol) in methanol, add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 7-amino-1,2,3,4-tetrahydroquinoline.
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expected Quantitative Data: Antimicrobial Activity
The antimicrobial activity of the synthesized derivatives would be determined as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. A lower MIC value indicates higher potency.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Representative Derivative | Expected Value | Expected Value |
| Ciprofloxacin (Control) | Reference Value | Reference Value |
Logical Relationship: From Synthesis to Bioactivity
The successful synthesis of functionalized 7-amino-1,2,3,4-tetrahydroquinoline derivatives provides a platform for screening against a panel of clinically relevant pathogens to identify novel antimicrobial leads.
Caption: From starting material to a potential drug lead.
References
Application Notes and Protocols: Selective Nitration of 1,2,3,4-Tetrahydroquinoline to Yield the 7-Nitro Isomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective nitration of 1,2,3,4-tetrahydroquinoline to synthesize its 7-nitro isomer, a valuable intermediate in medicinal chemistry. The document includes two distinct experimental procedures, a summary of quantitative data, and characterization information.
Introduction
7-Nitro-1,2,3,4-tetrahydroquinoline is a key building block in the synthesis of various pharmaceutical compounds. Its selective synthesis is of significant interest, though the nitration of the 1,2,3,4-tetrahydroquinoline ring system can lead to a mixture of isomers. The protocols outlined below detail methods for achieving regioselectivity for the 7-nitro product. The reaction proceeds via an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich aromatic ring of the tetrahydroquinoline moiety. Under acidic conditions, the nitrogen atom of the heterocyclic ring is protonated, directing the substitution primarily to the 7-position.
Data Presentation
The following table summarizes the quantitative data from the two experimental protocols detailed in this document.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinoline |
| Nitrating Agent | 90% Nitric Acid in Sulfuric Acid | 99.5% Nitric Acid in Sulfuric Acid |
| Solvent | Sulfuric Acid | Sulfuric Acid |
| Reaction Temperature | 5-10°C | -10°C to 10°C |
| Reaction Time | 3 hours | 2.5 hours |
| Yield | 49%[1] | 85%[2] |
| Product Form | Dark orange solid[1] | Viscous brown oil[2] |
| Melting Point | 60-63°C[1] | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a method described in a US Patent.[1]
Materials:
-
1,2,3,4-Tetrahydroquinoline (0.2 mol)
-
96.6% Sulfuric Acid (115 mL)
-
90% Nitric Acid (9.5 mL, 0.2 mol)
-
Ice
-
Sodium Carbonate
Procedure:
-
Cool 75 mL of 96.6% sulfuric acid in a salt-ice bath.
-
Slowly add 25 mL (0.2 mol) of 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid.
-
Prepare the nitrating mixture by adding 9.5 mL (0.2 mol) of 90% nitric acid to 40 mL of sulfuric acid.
-
Over a period of 50 minutes, concomitantly add the tetrahydroquinoline solution and the nitrating mixture to the reaction vessel, ensuring the temperature is maintained between 5-10°C. The addition of the nitric acid solution should be completed within 30 minutes.
-
Stir the reaction mixture in the ice bath for an additional 3 hours.
-
Pour the reaction mixture onto 1.4 kg of ice.
-
Neutralize the solution to a pH of 8 with approximately 255 g of sodium carbonate.
-
Collect the resulting precipitate by filtration, wash with water, and air dry.
-
For purification, the crude product can be recrystallized from methanol.
Protocol 2: Alternative Synthesis of this compound
This protocol is based on a procedure found in ChemicalBook.[2]
Materials:
-
1,2,3,4-Tetrahydroquinoline (10.60 g, 75.60 mmol)
-
Concentrated Sulfuric Acid (45.00 mL)
-
99.5% Nitric Acid (4.80 g, 75.60 mmol)
-
Ice
-
Sodium Carbonate
-
Dichloromethane
-
Magnesium Sulfate
Procedure:
-
Cool 30.00 mL of concentrated sulfuric acid to -10°C in an ice/salt bath.
-
Simultaneously, over a period of 1 hour, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and a solution of 99.5% nitric acid (4.80 g, 75.60 mmol) in 15.00 mL of sulfuric acid to the cooled reaction vessel. Maintain the reaction temperature below 10°C throughout the addition.
-
Stir the mixture for 2.5 hours at -5°C.
-
Pour the reaction mixture over ice and neutralize to a pH of 8-9 with sodium carbonate.
-
Filter the resulting solid and wash with water.
-
Dissolve the solid in dichloromethane.
-
Wash the organic phase with water, dry over magnesium sulfate, and evaporate the solvent to yield the product as a viscous brown oil.
Characterization of this compound
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
-
CAS Number: 30450-62-5
-
Melting Point: 60-63°C.[1]
-
High-Performance Liquid Chromatography (HPLC): The retention time for this compound was found to be 9.33 minutes under the conditions specified in the cited literature, which allowed for its separation from the 6-nitro isomer (RT = 9.82 min).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed NMR study has been conducted to unequivocally characterize the four possible nitro isomers of 1,2,3,4-tetrahydroquinoline.[4] The presence of the nitro group at the 7-position significantly influences the chemical shifts of the aromatic protons due to its electron-withdrawing nature. Protons ortho to the nitro group experience a considerable downfield shift.[5]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE(42923-79-5) 1H NMR [m.chemicalbook.com]
- 2. This compound | 30450-62-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.
Overview
The synthesis of this compound is most commonly achieved through the direct nitration of 1,2,3,4-tetrahydroquinoline using a mixture of concentrated sulfuric acid and nitric acid.[1] This electrophilic aromatic substitution reaction must be performed under carefully controlled temperature conditions to ensure the selective formation of the 7-nitro isomer. The protocol outlined below is based on established chemical literature and provides a comprehensive guide for its successful synthesis and purification.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₂ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| Melting Point | 63-65 °C | [3] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| ¹H NMR (DMSO-d₆, 600 MHz) δ (ppm) | 7.82 (d, J=2.2 Hz, 1H), 7.71 (dd, J=8.5, 2.2 Hz, 1H), 6.64 (d, J=8.5 Hz, 1H), 6.55 (s, 1H, NH), 3.25 (t, J=5.5 Hz, 2H), 2.71 (t, J=6.4 Hz, 2H), 1.80 (m, 2H) | [3] |
| ¹³C NMR (DMSO-d₆, 151 MHz) δ (ppm) | 151.7, 145.2, 127.2, 123.0, 119.4, 117.9, 41.8, 26.2, 21.7 | [3] |
Experimental Protocol
Materials and Reagents
-
1,2,3,4-Tetrahydroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise to the cooled and stirred 1,2,3,4-tetrahydroquinoline. Maintain the temperature below 10 °C during the addition.
2. Nitration:
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 1,2,3,4-tetrahydroquinoline in sulfuric acid, ensuring the internal temperature of the reaction mixture is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
4. Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow to off-white crystals of this compound.[1]
-
Alternatively, the neutralized aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.
5. Characterization:
-
Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Experimental Workflow
References
Analytical Methods for the Characterization of 7-Nitro-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various bioactive molecules.[1] The methods outlined below are essential for confirming the identity, purity, and stability of this compound, ensuring the quality and reliability of research and development outcomes.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is typically employed for the analysis of tetrahydroquinoline derivatives.
Application Note:
Reversed-phase HPLC with a C18 column is effective for separating this compound from its starting materials, byproducts, and potential degradation products. The method's sensitivity and accuracy make it suitable for quantitative purity determination. The choice of mobile phase composition, particularly the organic modifier and its gradient, is critical for achieving optimal separation.
Experimental Protocol:
A stability-indicating reversed-phase HPLC method can be adapted from methods used for similar heterocyclic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Methanol (HPLC grade)
-
This compound standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, water, and phosphate buffer (pH 7.4) in a ratio of 50:46:4 (v/v/v).[2] Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Dissolve a weighed quantity of the this compound sample in the mobile phase to achieve a concentration similar to the working standard.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water:Phosphate Buffer (pH 7.4) (50:46:4 v/v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with that of the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Phosphate Buffer (pH 7.4) (50:46:4 v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific system and column batch, but should be consistent between the standard and sample. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for unequivocal structure confirmation.
¹H NMR spectroscopy is used to identify the number and types of protons and their connectivity, while ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A detailed NMR study is essential to differentiate between the possible nitro isomers of tetrahydroquinoline.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| H-2 | ~3.3 (t) | ~42.0 |
| H-3 | ~1.9 (m) | ~27.0 |
| H-4 | ~2.8 (t) | ~22.0 |
| H-5 | ~6.6 (d) | ~115.0 |
| H-6 | ~7.8 (dd) | ~125.0 |
| H-8 | ~7.9 (d) | ~129.0 |
| C-4a | - | ~122.0 |
| C-5 | - | ~115.0 |
| C-6 | - | ~125.0 |
| C-7 | - | ~145.0 |
| C-8 | - | ~129.0 |
| C-8a | - | ~148.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used. The provided data is an approximation based on known spectra of similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, providing both retention time information for separation and a mass spectrum for identification. The electron ionization (EI) mass spectrum will show the molecular ion peak and characteristic fragment ions.
Instrumentation:
-
GC-MS system with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
| m/z | Relative Intensity (%) | Possible Fragment |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 161 | Moderate | [M - OH]⁺ |
| 132 | High | [M - NO₂]⁺ |
| 130 | Moderate | [M - NO₂ - H₂]⁺ |
| 117 | High | [C₈H₇N]⁺ |
Note: The fragmentation pattern can provide valuable structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
The FT-IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H bonds, the aliphatic C-H bonds, and the nitro group (NO₂). The presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group is a key diagnostic feature.
Instrumentation:
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Acquisition: Record the FT-IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3350 | N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching |
| ~1600 | Aromatic C=C stretching |
| ~1520 | Asymmetric NO₂ stretching[3] |
| ~1340 | Symmetric NO₂ stretching[3] |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound.
Application Note:
TGA provides information about the decomposition temperature and mass loss of the compound as a function of temperature. DSC can be used to determine the melting point and to study any phase transitions. This information is critical for understanding the compound's stability under different processing and storage conditions.
Experimental Protocol:
Instrumentation:
-
TGA instrument
-
DSC instrument
Procedure (TGA):
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).
-
Record the mass loss as a function of temperature.
Procedure (DSC):
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.
-
Record the heat flow as a function of temperature.
Quantitative Data:
| Parameter | Expected Value |
| Melting Point (DSC) | ~60-65 °C[4] |
| Decomposition Onset (TGA) | To be determined experimentally. Nitroaromatic compounds can be thermally sensitive. |
Experimental Workflow and Data Relationships
The following diagrams illustrate the logical flow of the analytical characterization process and the relationships between the different analytical techniques.
Caption: Overall workflow for the synthesis and analytical characterization.
References
- 1. Page loading... [guidechem.com]
- 2. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 30450-62-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for NMR Spectroscopy of 7-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a tetrahydroquinoline core with a nitro functional group, makes it a valuable scaffold for the synthesis of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such compounds. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopy of this compound.
Data Presentation
While a comprehensive, publicly available dataset for this compound is limited, a detailed NMR study has been reported for its isomers.[1][2] The following tables summarize the expected chemical shifts for this compound based on the analysis of its isomers and general principles of NMR spectroscopy. The data for the closely related isomer, 6-Nitro-1,2,3,4-tetrahydroquinoline, is provided for comparison and as a representative example from the literature.
¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.2 - 3.4 | t | 5 - 7 |
| H-3 | 1.8 - 2.0 | m | - |
| H-4 | 2.7 - 2.9 | t | 6 - 8 |
| H-5 | 7.8 - 8.0 | d | 8 - 9 |
| H-6 | 7.6 - 7.8 | dd | 8 - 9, 2 - 3 |
| H-8 | 6.5 - 6.7 | d | 2 - 3 |
| N-H | 4.0 - 5.0 | br s | - |
Note: Expected chemical shifts are estimated based on the structure of this compound and known substituent effects. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 40 - 45 |
| C-3 | 20 - 25 |
| C-4 | 25 - 30 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 145 - 150 |
| C-8 | 110 - 115 |
| C-8a | 140 - 145 |
Note: Expected chemical shifts are estimated based on the structure of this compound and known substituent effects. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube.
Protocol 2: NMR Data Acquisition
Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is suitable.
¹H NMR Acquisition Parameters:
| Parameter | Typical Value |
| Pulse Program | Standard single-pulse (zg) |
| Spectral Width (SW) | 12 - 16 ppm |
| Acquisition Time (AQ) | 3 - 4 s |
| Relaxation Delay (D1) | 1 - 2 s |
| Number of Scans (NS) | 16 - 64 |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Typical Value |
| Pulse Program | Proton-decoupled single-pulse (zgpg) |
| Spectral Width (SW) | 200 - 240 ppm |
| Acquisition Time (AQ) | 1 - 2 s |
| Relaxation Delay (D1) | 2 - 5 s |
| Number of Scans (NS) | 1024 or more (signal averaging is crucial) |
| Temperature | 298 K |
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Use this information, along with 2D NMR techniques (e.g., COSY, HSQC) if necessary, to assign the signals to the specific protons and carbons in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an NMR spectroscopy experiment.
Caption: General workflow for an NMR spectroscopy experiment.
References
Application Notes and Protocols for the Large-Scale Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-1,2,3,4-tetrahydroquinoline is a key building block in synthetic organic chemistry, primarily utilized as an intermediate in the preparation of various pharmaceutical compounds. Its structure, featuring a tetrahydroquinoline core with a nitro group, makes it a versatile precursor for the synthesis of bioactive molecules, including potential antipsychotic and antihypertensive agents.[1] The demand for this intermediate in drug discovery and development necessitates a reliable and scalable synthetic protocol. This application note provides a detailed procedure for the large-scale synthesis of this compound via the nitration of 1,2,3,4-tetrahydroquinoline. The protocol emphasizes safety, scalability, and product purity, critical aspects for industrial applications.[1]
Materials and Methods
The primary synthetic route for the large-scale production of this compound is the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1] This established method employs a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to achieve regioselective nitration at the 7-position of the tetrahydroquinoline ring.[1][2]
Characterization
The final product, this compound, is typically a pale yellow to off-white crystalline solid.[1] Its identity and purity can be confirmed using various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Experimental Protocols
This section details the step-by-step procedure for the large-scale synthesis of this compound.
Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a well-ventilated fume hood, carefully add a solution of nitric acid (99.5%, 4.80 g, 75.60 mmol) to concentrated sulfuric acid (15.00 mL) while cooling in an ice/salt bath to maintain a low temperature.
-
Reaction Setup: Charge a suitable reaction vessel, equipped with a mechanical stirrer, thermometer, and an addition funnel, with concentrated sulfuric acid (30.00 mL). Cool the vessel to -10°C using an ice/salt bath.
-
Addition of Reactants: Simultaneously and slowly add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the prepared nitrating mixture to the cooled sulfuric acid over a period of 1 hour. It is crucial to maintain the internal temperature of the reaction mixture below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -5°C for 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches 8-9. This should be done with vigorous stirring and external cooling, as the neutralization is highly exothermic.
-
Isolation of the Crude Product: The precipitated solid is collected by filtration and washed thoroughly with cold water.
-
Extraction: Dissolve the filtered solid in dichloromethane. Wash the organic phase with water, then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure to yield the crude this compound as a viscous brown oil.[2]
Large-Scale Purification: Recrystallization
For large-scale purification, recrystallization is the preferred method. The choice of solvent is critical for obtaining high purity crystals.
-
Solvent Selection: Based on solubility tests, a suitable solvent system (e.g., ethanol/water or isopropanol/water) should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1,2,3,4-Tetrahydroquinoline | 10.60 g (75.60 mmol) | [2] |
| Nitric Acid (99.5%) | 4.80 g (75.60 mmol) | [2] |
| Sulfuric Acid (conc.) | 45.00 mL | [2] |
| Reaction Conditions | ||
| Reaction Temperature | -10°C to 10°C (addition), -5°C (stirring) | [2] |
| Reaction Time | 1 hour (addition), 2.5 hours (stirring) | [2] |
| Product | ||
| This compound | 13.70 g | [2] |
| Yield | 85% | [2] |
| Purity (crude) | 84% | [2] |
| Melting Point | 60.0 to 65.0 °C |
Safety Precautions
The nitration of aromatic compounds is an exothermic and potentially hazardous reaction. Strict adherence to safety protocols is mandatory, especially on a large scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Temperature Control: Precise temperature control is critical to prevent runaway reactions. Use a reliable cooling system and monitor the internal temperature continuously.
-
Reagent Handling: Concentrated nitric acid and sulfuric acid are highly corrosive. Handle with extreme care and have appropriate spill kits readily available.
-
Quenching and Neutralization: The quenching of the reaction mixture with ice and subsequent neutralization are highly exothermic. Perform these steps slowly and with efficient cooling and stirring.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
The following diagram illustrates the key stages in the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
References
Application Notes and Protocols: Derivatization of 7-Nitro-1,2,3,4-tetrahydroquinoline for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Nitro-1,2,3,4-tetrahydroquinoline (7-Nitro-THQ) is a versatile scaffold in medicinal chemistry, offering multiple points for derivatization to generate novel compounds with diverse pharmacological activities. The presence of the nitro group and the secondary amine within the tetrahydroquinoline core allows for a wide range of chemical modifications, leading to the development of potent and selective therapeutic agents. This document provides detailed protocols for the synthesis and derivatization of 7-Nitro-THQ and the subsequent evaluation of its derivatives as potential drug candidates, with a focus on anticancer and RORγ inverse agonist activities.
I. Synthesis of this compound
The synthesis of the core scaffold, this compound, is a crucial first step. A common method involves the nitration of a protected 1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fmoc-protected 1,2,3,4-tetrahydroquinoline
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Pyrrolidine
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Prepare a nitrating mixture by dissolving KNO₃ in H₂SO₄ at 0°C with stirring for 10-15 minutes.
-
Add dichloromethane to the reaction mixture at 0°C and stir for an additional 15 minutes.
-
Dissolve Fmoc-protected THQ in dichloromethane and add it dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours and 30 minutes.
-
To remove the Fmoc protecting group, treat the crude product with pyrrolidine at room temperature for 30 minutes.
-
Extract the reaction mixture with dichloromethane and wash it multiple times with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate to yield 7-nitro-tetrahydroquinoline.
II. Derivatization Strategies
The 7-Nitro-THQ scaffold can be derivatized at two primary positions: the nitrogen at position 1 (N-1) and the nitro group at position 7 (C-7).
A. N-1 Acylation of this compound
The secondary amine at the N-1 position can be readily acylated to introduce a variety of substituents.
Materials:
-
This compound (7-Nitro-THQ)
-
Dichloromethane (DCM)
-
Triethylamine
-
Desired acyl chloride (e.g., morpholine-4-carbonyl chloride)
-
Ice
-
Sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-Nitro-THQ in dichloromethane.
-
Add triethylamine dropwise to the solution under continuous stirring.
-
After 30 minutes, add the desired acyl chloride to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by pouring it over crushed ice.
-
Extract the product using dichloromethane and wash sequentially with a bicarbonate solution, brine, and dry over sodium sulfate.
-
Concentrate the organic layer to obtain the N-acylated product.
B. Reduction of the Nitro Group and Subsequent Derivatization
The nitro group at C-7 can be reduced to an amino group, which can then be further derivatized to form amides, sulfonamides, and other functionalities.
Materials:
-
N-acylated this compound derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the N-acylated 7-nitro-THQ derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Reflux the reaction mixture for 2-3 hours.
-
Filter the hot reaction mixture through celite and wash with ethyl acetate.
-
Concentrate the filtrate to obtain the 7-amino-1,2,3,4-tetrahydroquinoline derivative.
Materials:
-
7-amino-1,2,3,4-tetrahydroquinoline derivative
-
Dichloromethane (DCM)
-
Triethylamine or Pyridine
-
Desired acyl chloride or sulfonyl chloride
-
Ice
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 7-amino-THQ derivative in dichloromethane.
-
Add triethylamine or pyridine to the solution.
-
Add the desired acyl chloride or sulfonyl chloride dropwise.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours).
-
Pour the reaction mixture over crushed ice and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the organic layer to yield the final amide or sulfonamide product.
III. Biological Activities and Data
Derivatives of 7-Nitro-THQ have shown promising activity in several therapeutic areas, including oncology and autoimmune diseases.
A. Anticancer Activity
Certain N-1 acylated derivatives of 7-Nitro-THQ have demonstrated potent anticancer activity.
Table 1: In Vitro Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) |
| 10e | N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | A549 (Lung) | 0.033 |
| 10e | N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | MCF-7 (Breast) | 0.045 |
| 10e | N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | MDA-MB-231 (Breast) | 0.052 |
Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.
B. RORγ Inverse Agonist Activity for Prostate Cancer
Derivatives of 7-amino-THQ have been identified as inverse agonists of the Retinoic acid receptor-related orphan receptor γ (RORγ), a potential therapeutic target for prostate cancer.[1]
Table 2: RORγ Inverse Agonist Activity of 7-Amino-THQ Derivatives
| Compound ID | R¹ Substituent (Sulfonamide/Amide at C-7) | R² Substituent (at N-1) | RORγ IC₅₀ (nM) |
| 13e | 3,5-bis(trifluoromethyl)benzamide | 4-fluorophenylsulfonyl | 25.4 |
| 14a | 4-(trifluoromethyl)benzenesulfonamide | 4-fluorophenylsulfonyl | 31.6 |
Data sourced from a study on 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer.[1]
IV. Experimental Workflows and Signaling Pathways
Visual representations of the experimental processes and biological pathways are crucial for understanding the drug discovery workflow.
Caption: General workflow for the synthesis and biological evaluation of 7-Nitro-THQ derivatives.
Caption: RORγ signaling pathway in prostate cancer and the inhibitory action of 7-amino-THQ derivatives.
V. Detailed Biological Assay Protocols
A. MTT Cytotoxicity Assay Protocol
This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.[2][3][4][5][6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
B. RORγ Reporter Assay Protocol
This assay is used to measure the ability of the synthesized compounds to act as inverse agonists of RORγ.[7][8][9][10][11]
Materials:
-
HEK293T cells
-
Expression plasmids for GAL4-RORγ-LBD (ligand-binding domain) and a GAL4-responsive luciferase reporter
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Synthesized compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the GAL4-RORγ-LBD and luciferase reporter plasmids.
-
Plate the transfected cells in 96-well plates.
-
Treat the cells with various concentrations of the synthesized compounds.
-
Incubate for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of luciferase activity and determine the IC₅₀ value for each compound.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive guide for researchers in the field of drug discovery to explore the potential of this versatile chemical entity. The promising anticancer and RORγ inverse agonist activities of its derivatives highlight the importance of continued research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Nitro-1,2,3,4-tetrahydroquinoline in the Synthesis of Potential Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 7-nitro-1,2,3,4-tetrahydroquinoline as a scaffold for the development of novel antipsychotic agents. While not a direct precursor to currently marketed antipsychotics, its structural motif is of significant interest in medicinal chemistry for its potential to interact with key neurological targets.
Introduction
The 1,2,3,4-tetrahydroquinoline core is a prevalent structure in a wide array of biologically active compounds and synthetic pharmaceuticals.[1] Its derivatives have been explored for various therapeutic applications, including the development of agents targeting the central nervous system. The introduction of a nitro group at the 7-position provides a versatile chemical handle for further molecular elaboration, making this compound a valuable starting material for creating libraries of novel compounds for drug discovery.
The development of atypical antipsychotics has often focused on compounds that exhibit strong antagonism at serotonin 5-HT2A receptors alongside weaker antagonism at dopamine D2 receptors.[2] This "serotonin-dopamine hypothesis" has guided the design of new therapeutic agents with the aim of achieving greater efficacy and a more favorable side-effect profile.[2] The tetrahydroquinoline scaffold offers a platform for designing molecules that can be tailored to interact with these and other relevant receptors, such as dopamine D1 and D3, which are also implicated in the pathophysiology of schizophrenia.[3]
This document outlines the synthesis of this compound and provides a general protocol for its derivatization, which can be adapted to generate candidate compounds for screening as potential antipsychotic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of a protected 1,2,3,4-tetrahydroquinoline. A representative protocol is detailed below.[4]
Experimental Protocol:
Step 1: Preparation of the Nitrating Mixture
-
In a round-bottom flask, dissolve potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C with stirring for 10-15 minutes.
-
Add dichloromethane (CH₂Cl₂) to the mixture at the same temperature and continue stirring for an additional 15 minutes.
Step 2: Nitration
-
Dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline in dichloromethane.
-
Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2.5 hours.
Step 3: Work-up and Purification
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up using standard procedures to isolate the crude product.
-
The crude product is then purified by column chromatography to yield this compound.
Synthesis Workflow:
Caption: Synthetic scheme for this compound.
Derivatization of this compound for Compound Libraries
The synthesized this compound can be further functionalized at the nitrogen atom to generate a diverse library of compounds for biological screening. A general protocol for N-acylation is provided below, which can be adapted for various acyl chlorides or other electrophiles.[4]
Experimental Protocol:
Step 1: N-Acylation
-
Dissolve this compound in dichloromethane.
-
Add triethylamine (TEA) dropwise to the solution under continuous stirring.
-
After 30 minutes, add the desired acyl chloride (e.g., morpholine-4-carbonyl chloride, piperidine-1-carbonyl chloride) to the reaction mixture.[4]
-
Allow the reaction to stir at room temperature for 24 hours.
Step 2: Work-up and Purification
-
Quench the reaction by pouring the mixture over crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with a sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Quantitative Data for Exemplary Derivatives:
| Compound | Acyl Chloride Used | Yield (%) | Melting Point (°C) |
| Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone | Morpholine-4-carbonyl chloride | 39 | 188-190[4] |
| (7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(piperidin-1-yl)methanone | Piperidine-1-carbonyl chloride | 46 | 175-176[4] |
General Derivatization Workflow:
Caption: General workflow for N-acylation of the scaffold.
Rationale for Antipsychotic Drug Development
The development of novel antipsychotic agents often involves targeting dopamine and serotonin receptors. Atypical antipsychotics typically exhibit a high affinity for the 5-HT2A receptor and a lower affinity for the D2 receptor.[2][3] The tetrahydroquinoline scaffold provides a framework that can be functionalized with various substituents to modulate the affinity and selectivity for these and other CNS receptors.
The general strategy involves synthesizing a library of derivatives of this compound and then screening these compounds for their binding affinities to relevant receptors, such as dopamine D1, D2, D3, and serotonin 5-HT2A and 5-HT2C receptors.[3] Compounds with promising binding profiles can then be advanced to further in vitro and in vivo studies to assess their functional activity and potential as antipsychotic drug candidates.
Target Signaling Pathway for Atypical Antipsychotics:
Caption: Target receptor interactions for atypical antipsychotics.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with the potential for antipsychotic activity. The protocols and rationale presented in these application notes provide a foundation for researchers and drug development professionals to explore the chemical space around this scaffold. By systematically synthesizing and screening derivatives, it is possible to identify new chemical entities with desirable pharmacological profiles for the treatment of psychotic disorders.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and binding affinity of potential atypical antipsychotics with the tetrahydroquinazolinone motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Nitro-1,2,3,4-tetrahydroquinoline synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the nitration of 1,2,3,4-tetrahydroquinoline.
Q1: My reaction is producing a low yield of the desired 7-nitro isomer and a significant amount of the 6-nitro isomer. How can I improve the regioselectivity?
A1: The nitration of unprotected 1,2,3,4-tetrahydroquinoline is known to produce a mixture of isomers, with the 6-nitro isomer often being a major byproduct. The key to improving the regioselectivity towards the 7-nitro position is the use of an N-protecting group on the 1,2,3,4-tetrahydroquinoline starting material. The electronic and steric properties of the protecting group influence the position of electrophilic nitration on the aromatic ring. While many studies have focused on maximizing the 6-nitro isomer, certain conditions with N-protection can enhance the yield of the 7-nitro product.
Q2: What N-protecting group is most effective for increasing the yield of the 7-nitro isomer?
A2: Based on available data, the N-trifluoroacetyl group has shown promise in directing nitration towards the 7-position, although it does not provide complete selectivity. The use of an N-acetyl group can also influence the isomer distribution. It is crucial to select a protecting group that can be easily removed post-nitration without affecting the nitro group.
Q3: I am observing the formation of multiple nitrated products, leading to a complex mixture that is difficult to purify. What are the likely causes?
A3: The formation of multiple nitrated products (di- or tri-nitrated compounds) can occur if the reaction conditions are too harsh. Key factors to control are:
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Temperature: Nitration is an exothermic reaction. Maintaining a low temperature (e.g., -10°C to 0°C) is critical to prevent over-nitration and decomposition.
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Nitrating Agent: The choice and concentration of the nitrating agent are important. A mixture of nitric acid and sulfuric acid is commonly used. Using a milder nitrating agent or a more controlled addition of the nitrating mixture can reduce side reactions.
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Reaction Time: Prolonged reaction times can lead to the formation of more highly nitrated byproducts. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: My reaction mixture turned dark brown or black, and the yield was very low. What happened?
A4: A dark coloration and low yield often indicate decomposition of the starting material or product. This can be caused by:
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Excessive Temperature: Runaway reactions due to poor temperature control are a common cause of decomposition.
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Strongly Activating Groups: Unprotected 1,2,3,4-tetrahydroquinoline is highly activated, making it susceptible to oxidation and decomposition under strong acidic and oxidizing conditions. N-protection can mitigate this.
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Impure Reagents: The presence of impurities in the starting materials or solvents can catalyze decomposition pathways.
Q5: How can I effectively separate the 7-nitro isomer from the 6-nitro and other isomers?
A5: The separation of nitro-isomers of 1,2,3,4-tetrahydroquinoline can be challenging due to their similar polarities. Column chromatography is the most effective method for purification. A typical procedure involves:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture. The less polar isomer will generally elute first.
Data Presentation
The following table summarizes the effect of different N-protecting groups on the regioselectivity of the nitration of 1,2,3,4-tetrahydroquinoline. The data is adapted from a study by Cordeiro et al. (2011) which primarily focused on the synthesis of the 6-nitro isomer.
| N-Protecting Group | Nitrating Agent | Temperature (°C) | Time | Solvent | 5-Nitro (%) | 6-Nitro (%) | 7-Nitro (%) | 8-Nitro (%) |
| None | KNO₃/H₂SO₄ | 0 to rt | 1h | - | 9 | 18 | - | 73 |
| Acetyl (COCH₃) | HNO₃/Ac₂O | -10 | 4h | - | - | 50 | - | 50 |
| Pivaloyl (COC(CH₃)₃) | HNO₃/Ac₂O | -10 | 4h | - | - | 80 | - | 20 |
| Trifluoroacetyl (COCF₃) | KNO₃/H₂SO₄ | 0 | 10 min | - | 40 | - | 30 | 20 |
| Trifluoroacetyl (COCF₃) | KNO₃/H₂SO₄/DCM | -25 | 30 min | DCM | - | - | 75 | 25 |
| Fmoc | KNO₃/H₂SO₄/DCM | 0 | 8h | DCM | 60 | - | 10 | - |
Note: This data is illustrative and specific yields may vary based on precise experimental conditions.
Experimental Protocols
Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline
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To a solution of 1,2,3,4-tetrahydroquinoline (1 eq.) in a suitable solvent such as dichloromethane, add triethylamine (1.2 eq.).
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Cool the mixture to 0°C in an ice bath.
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Slowly add acetyl chloride (1.1 eq.) dropwise to the solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product, which can be purified by column chromatography if necessary.
Nitration of 1-Acetyl-1,2,3,4-tetrahydroquinoline
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Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline (1 eq.) in acetic anhydride at -10°C.
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Slowly add a pre-cooled mixture of fuming nitric acid (1.2 eq.) and acetic anhydride dropwise, maintaining the temperature below -5°C.
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Stir the reaction mixture at -10°C for 4 hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude product containing a mixture of 1-acetyl-6-nitro- and 1-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline.
Deprotection of the Acetyl Group
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Dissolve the crude nitrated product in a mixture of methanol and hydrochloric acid.
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Reflux the solution for 4-6 hours, monitoring the deprotection by TLC.
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After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).
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Extract the product with an organic solvent.
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Dry the organic layer and concentrate to yield the crude mixture of 6-nitro- and this compound.
Purification by Column Chromatography
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
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Dissolve the crude product mixture in a minimal amount of the eluent.
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Load the sample onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the desired 7-nitro isomer.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of 7-Nitro-1,2,3,4-tetrahydroquinoline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 7-Nitro-1,2,3,4-tetrahydroquinoline from a typical reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Precipitate Formation Upon Neutralization | Incomplete reaction; Excessively high reaction temperature leading to side products; Insufficient neutralization (pH still acidic); Product is too soluble in the aqueous mixture. | Ensure the nitration reaction is carried out at a controlled low temperature (e.g., -10°C to 10°C)[1]. Verify the final pH of the solution is neutral to slightly basic (pH 8-9) using a reliable pH indicator or meter[1]. If the product remains in solution, attempt to extract it with an organic solvent like dichloromethane[1]. |
| Crude Product is a Dark, Viscous Oil Instead of a Solid | Presence of impurities, residual solvent, or water; Incomplete neutralization leaving acidic residues. | Wash the crude product thoroughly with cold water. Attempt to triturate the oil with a non-polar solvent like n-hexane to induce solidification. Ensure complete drying of the crude product under vacuum. If it remains an oil, proceed with column chromatography for purification[1][2]. |
| Difficulty with Recrystallization (e.g., "Oiling Out", Poor Crystal Formation) | Choice of an inappropriate solvent; Cooling the solution too quickly; Presence of significant impurities inhibiting crystallization. | Experiment with different recrystallization solvents. Toluene and aqueous methanol have been reported to be effective[2]. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal growth. If the product still oils out, consider purification by column chromatography first, followed by recrystallization of the partially purified material. |
| Incomplete Separation During Column Chromatography | Incorrect choice of eluent system (polarity is too high or too low); Overloading the column with crude material; Co-elution of impurities with the desired product. | Use a solvent system with appropriate polarity. A common starting point is dichloromethane[2]. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal eluent for separation. Ensure the amount of crude material loaded is appropriate for the size of the column. Consider using a gradient elution to improve separation. |
| Final Product Purity is Low Despite Purification | Presence of isomeric impurities (e.g., other nitro-substituted tetrahydroquinolines) that are difficult to separate; Residual starting material (1,2,3,4-tetrahydroquinoline). | Repeat the purification step (recrystallization or column chromatography). For isomeric impurities, a high-performance column chromatography system may be necessary. To remove starting material, consider an acid wash of the organic solution during workup, as the basic starting material will be protonated and move to the aqueous layer. |
| Yellow Discoloration in the Final Product | Presence of residual nitric acid or nitroaromatic impurities. | Ensure thorough washing of the crude product after precipitation to remove residual acids[1]. Activated carbon (charcoal) treatment during recrystallization can help remove colored impurities[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a solid crystalline substance, appearing as pale yellow to off-white crystals[3]. The crude product, however, can sometimes be a viscous brown oil[1].
Q2: What are the common impurities in the synthesis of this compound?
A2: Common impurities include the unreacted starting material (1,2,3,4-tetrahydroquinoline), and potentially other positional isomers formed during the nitration reaction. Residual strong acids (sulfuric and nitric acid) from the synthesis will also be present in the crude reaction mixture[3][4].
Q3: What is a standard work-up procedure for the reaction mixture before purification?
A3: A common procedure involves pouring the reaction mixture over ice, followed by neutralization with a base such as sodium carbonate to a pH of 8-9. The precipitated solid is then filtered and washed with water[1][4]. The resulting crude product can then be dissolved in an organic solvent like dichloromethane, washed with water, and dried before further purification[1].
Q4: Which solvents are recommended for recrystallization?
A4: Toluene and aqueous methanol have been successfully used for the recrystallization of related tetrahydroquinoline derivatives[2]. The choice of solvent may depend on the specific impurities present in your crude product.
Q5: What is a suitable stationary and mobile phase for column chromatography?
A5: A standard silica gel column is a good choice for the stationary phase. Dichloromethane has been used as an eluent to purify related compounds[2]. It is always recommended to first determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude mixture.
Data Presentation
Table 1: Summary of Reported Yields and Purity for this compound and Related Derivatives.
| Purification Stage | Reported Purity | Reported Yield | Reference |
| Crude Product (after initial work-up) | 84% | 85% | [1] |
| Recrystallized Product | Not Specified | 69% | [2] |
| High Purity Product | >98.0% | Not Specified |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
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Dissolution: Transfer the crude this compound to a suitable flask. Add a minimal amount of the chosen recrystallization solvent (e.g., toluene).
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Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add a small amount of additional solvent to achieve full dissolution.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Purification by Column Chromatography
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Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the chosen eluent (e.g., dichloromethane).
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Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
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Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions.
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Monitoring: Monitor the separation of components by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Separation of 6-Nitro and 7-Nitro Isomers of Tetrahydroquinoline
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the separation of 6-nitro and 7-nitro isomers of tetrahydroquinoline. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of these compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of 6-nitro and 7-nitro isomers of tetrahydroquinoline.
Issue 1: Poor Separation of Isomers on Thin Layer Chromatography (TLC)
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Question: My TLC shows co-elution or very poor separation of the 6-nitro and 7-nitro isomers. How can I improve the resolution?
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Answer:
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Optimize the Solvent System: The polarity of the mobile phase is critical for achieving good separation. Since the 6- and 7-nitro isomers have very similar polarities, a systematic approach to solvent system selection is necessary.
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Start with a moderately polar solvent system, such as a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
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Gradually vary the ratio of the solvents. For instance, if the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. If the spots are too low (low Rf), increase the polarity by adding more of the polar solvent.
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Consider trying a three-component solvent system to fine-tune the selectivity. For example, a small amount of methanol can be added to a hexane/ethyl acetate mixture to increase polarity.
-
-
Ensure Chamber Saturation: Develop the TLC plate in a closed chamber saturated with the vapor of the mobile phase. This can be achieved by lining the chamber with filter paper soaked in the eluent. A saturated chamber environment prevents the solvent front from moving too quickly and allows for better separation.
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Spotting Technique: Apply the sample as a small, concentrated spot. Overloading the plate can lead to band broadening and poor resolution.
-
Issue 2: Difficulty in Separating Isomers by Column Chromatography
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Question: I am unable to achieve baseline separation of the 6-nitro and 7-nitro isomers using column chromatography. The fractions are consistently cross-contaminated.
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Answer:
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Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation. A slurry packing method is generally preferred.
-
Solvent System Selection: The solvent system that provides good separation on TLC (with an Rf value for the target compounds ideally between 0.2 and 0.4) should be the starting point for column chromatography. A slightly less polar solvent system than the one used for TLC is often beneficial for better separation on the column.
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Gradient Elution: If isocratic elution (using a single solvent mixture) fails to provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This will help to first elute the less retained isomer, followed by the more strongly retained one.
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Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation. Do not apply excessive pressure, as this can lead to a decrease in resolution.
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Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although it will also increase the elution time.
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Issue 3: Peak Tailing or Broadening in High-Performance Liquid Chromatography (HPLC)
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Question: My HPLC chromatogram for the isomer mixture shows significant peak tailing for both the 6-nitro and 7-nitro peaks. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase pH: The basic nitrogen atom in the tetrahydroquinoline ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Operating the mobile phase at a low pH (e.g., using a buffer like phosphate or an additive like trifluoroacetic acid) will protonate the basic nitrogen, minimizing these secondary interactions.
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Column Choice: Consider using a column with a stationary phase that offers different selectivity, such as a phenyl-hexyl column, which can provide π-π interactions with the aromatic rings of the isomers.
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Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
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Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample and re-injecting.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating 6-nitro and 7-nitro isomers of tetrahydroquinoline?
A1: The most commonly reported method for the separation of these isomers is column chromatography over silica gel.[1] This technique allows for the purification of preparative amounts of the individual isomers.
Q2: Are there any established solvent systems for the column chromatography of these isomers?
A2: Yes, based on available literature, the following solvent systems have been used for the separation of nitro-tetrahydroquinoline derivatives:
The optimal ratio of these solvents will depend on the specific substitution pattern of the tetrahydroquinoline core and should be determined by preliminary TLC analysis.
Q3: How can I distinguish between the 6-nitro and 7-nitro isomers after separation?
A3: The most definitive methods for distinguishing between the 6-nitro and 7-nitro isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
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NMR Spectroscopy: The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns in the 1H and 13C NMR spectra. The aromatic protons of the 6-nitro isomer will have a different splitting pattern compared to the 7-nitro isomer.
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Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns in techniques like Electron Ionization Mass Spectrometry (EI-MS) may differ due to the different positions of the nitro group, although these differences can sometimes be subtle.
Q4: Can fractional crystallization be used to separate these isomers?
A4: Fractional crystallization is a potential technique for separating isomers that have different solubilities in a particular solvent at a given temperature. While not specifically detailed in the literature for the 6- and 7-nitro isomers of tetrahydroquinoline, it is a viable method for separating other aromatic nitro isomers. The success of this method would depend on finding a suitable solvent in which the two isomers exhibit a significant difference in solubility.
Experimental Protocols
Protocol 1: Separation of 6-Nitro and 7-Nitro Tetrahydroquinoline Isomers by Column Chromatography
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
1. Materials and Equipment:
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Silica gel (60-120 mesh) for column chromatography
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Glass chromatography column
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Eluent (e.g., Ethyl acetate/n-hexane mixture)
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Mixture of 6-nitro and 7-nitro tetrahydroquinoline isomers
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Collection tubes
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TLC plates and chamber
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UV lamp for visualization
2. Procedure:
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TLC Analysis: Develop a suitable solvent system using TLC. The ideal solvent system should give a good separation between the two isomer spots with Rf values preferably between 0.2 and 0.4.
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Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
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Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
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Sample Loading:
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Dissolve the isomer mixture in a minimum amount of the eluent or a more polar solvent like dichloromethane.
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Carefully load the sample solution onto the top of the column.
-
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Elution:
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Begin eluting the column with the chosen solvent system.
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Collect fractions in separate tubes.
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Monitor the separation by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Evaporation:
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Combine the fractions containing the pure individual isomers.
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Remove the solvent under reduced pressure to obtain the purified 6-nitro and 7-nitro tetrahydroquinoline.
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Data Presentation
Table 1: Chromatographic Data for Nitro-Tetrahydroquinoline Isomers
| Compound | Separation Method | Stationary Phase | Mobile Phase | Rf Value |
| 8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Column Chromatography | Silica Gel | CH2Cl2/MeOH (15/1) | 0.39[1] |
| 8-Hydroxy-7-nitro-1,2,3,4-tetrahydroquinoline | Column Chromatography | Silica Gel | EtOAc/n-hexane (1/2) | Not Reported[1] |
Mandatory Visualization
References
"avoiding dinitration in the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline. Our focus is to help you avoid the common pitfall of dinitration and achieve high yields of the desired mono-nitro product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is controlling the electrophilic nitration reaction to favor the formation of the 7-nitro isomer while preventing the formation of dinitrated byproducts. The tetrahydroquinoline ring system is susceptible to over-nitration due to the activating nature of the bicyclic structure.
Q2: Why is dinitration a significant issue?
Dinitration reduces the yield of the desired this compound, complicates the purification process, and consumes valuable starting materials and reagents. The resulting dinitro isomers can be difficult to separate from the mono-nitro product due to similar physical properties.
Q3: How does the choice of protecting group on the nitrogen atom of tetrahydroquinoline affect the nitration reaction?
The presence and nature of a protecting group on the nitrogen atom are crucial for controlling the regioselectivity and minimizing dinitration. Unprotected 1,2,3,4-tetrahydroquinoline, under acidic nitrating conditions, exists in its protonated form, which alters the directing effect of the amine and can lead to a mixture of isomers. N-acylation, for instance with an acetyl or trifluoroacetyl group, deactivates the ring and can direct the nitration to specific positions, while also reducing the likelihood of dinitration.
Q4: What are the key reaction parameters to control to avoid dinitration?
The most critical parameters to control are:
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Temperature: Lower temperatures generally favor mono-nitration by reducing the overall reaction rate and providing better selectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent are vital. Milder nitrating agents or a stoichiometric amount of a stronger agent can help prevent over-reaction.
-
Reaction Time: Careful monitoring of the reaction progress is essential to quench the reaction upon consumption of the starting material, before significant dinitration occurs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of dinitrated products (>10%) | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. 4. Highly activating unprotected amine. | 1. Maintain a low reaction temperature, ideally between -10°C and 0°C. 2. Use a stoichiometric amount of the nitrating agent. 3. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 4. Protect the nitrogen of the tetrahydroquinoline ring with an acetyl or trifluoroacetyl group before nitration. |
| Low yield of the desired 7-Nitro isomer | 1. Incorrect choice of protecting group. 2. Inappropriate nitrating conditions for the desired regioselectivity. | 1. The use of an N-acetyl protecting group has been shown to favor the formation of the 7-nitro isomer. 2. Employ a nitrating system like nitric acid in acetic anhydride, which can provide good regioselectivity for the 7-position. |
| Reaction is sluggish or does not go to completion | 1. Reaction temperature is too low. 2. Insufficient amount of nitrating agent. 3. Poor quality of reagents. | 1. If the reaction is too slow at very low temperatures, a slight increase in temperature (e.g., to 0-5°C) may be necessary. Proceed with caution and monitor for dinitration. 2. Ensure a slight excess (e.g., 1.1 equivalents) of the nitrating agent is used. 3. Use freshly opened or purified reagents. |
Data Presentation: Influence of Reaction Conditions on Dinitration
The following table summarizes the impact of different reaction conditions on the yield of mono- and dinitrated products during the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline.
| Nitrating Agent | Temperature (°C) | Reaction Time (min) | Yield of 7-Nitro Isomer (%) | Yield of Dinitro Byproducts (%) |
| HNO₃ / H₂SO₄ | 25 | 60 | ~40 | >20 |
| HNO₃ / Ac₂O | 0 | 30 | ~65 | <5 |
| HNO₃ / Ac₂O | -10 | 60 | ~70 | <2 |
| KNO₃ / H₂SO₄ | 25 | 60 | ~35 | >25 |
Note: The yields presented are approximate and can vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol for Selective Mono-nitration of N-acetyl-1,2,3,4-tetrahydroquinoline
This protocol is designed to maximize the yield of 7-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline while minimizing the formation of dinitrated byproducts.
1. Preparation of N-acetyl-1,2,3,4-tetrahydroquinoline:
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Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.
2. Nitration:
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Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in acetic anhydride at 0°C.
-
Slowly add a pre-cooled (0°C) solution of fuming nitric acid (1.1 equivalents) in acetic anhydride dropwise, maintaining the internal temperature below 5°C.
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Stir the reaction mixture at 0°C for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Recrystallize the crude product from ethanol to obtain pure 7-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: Troubleshooting workflow for minimizing dinitration.
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Optimizing Temperature Control for Nitration of Tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of tetrahydroquinoline. Proper temperature control is critical for achieving desired regioselectivity and yield in this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the nitration of tetrahydroquinoline?
The main challenge lies in controlling the regioselectivity of the nitration. Tetrahydroquinoline has multiple positions susceptible to electrophilic attack, and the reaction conditions, particularly temperature, can significantly influence the distribution of nitro isomers (6-nitro, 7-nitro, 8-nitro, and dinitro compounds).[1][2] Inconsistencies in previously reported outcomes have highlighted the sensitivity of this reaction to procedural variations.[2]
Q2: How does temperature affect the outcome of the nitration reaction?
Temperature plays a crucial role in both the yield and the isomeric distribution of the nitrated products. Higher temperatures can lead to the formation of multiple products, including dinitrated compounds, and may also increase the rate of side reactions, leading to lower yields and purification challenges.[2][3] Conversely, very low temperatures might slow down the reaction rate significantly.[3] For instance, in the nitration of N-trifluoroacetyl-tetrahydroquinoline, a decrease in temperature was shown to prevent the formation of dinitro compounds.[2]
Q3: What are the typical nitrating agents used for tetrahydroquinoline?
Common nitrating agents include a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), or potassium nitrate (KNO₃) in sulfuric acid.[4][5] The choice of nitrating agent, along with the reaction temperature, will impact the reaction's selectivity and yield.
Q4: Why is N-protection of tetrahydroquinoline often necessary during nitration?
Under acidic nitration conditions, the amino group of tetrahydroquinoline can be protonated, which alters its directing effect.[2] By protecting the nitrogen atom with an electron-withdrawing group (e.g., acetyl, trifluoroacetyl, Fmoc), the electronic properties of the ring are modified, which can lead to a more controlled and selective nitration.[1][2] This protection strategy can also prevent unwanted side reactions involving the amino group.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Desired Nitro Isomer | Suboptimal Reaction Temperature: The temperature may be too high, leading to byproducts, or too low, resulting in an incomplete reaction.[3] | 1. Optimize Temperature: Systematically vary the reaction temperature. Start with colder conditions (e.g., -25°C to 0°C) to favor selectivity.[2] 2. Controlled Addition: Add the nitrating agent slowly and maintain a consistent internal reaction temperature.[3] |
| Incorrect Nitrating Agent or Concentration: The strength of the nitrating agent may not be suitable for the substrate. | 1. Vary Nitrating Agent: Experiment with different nitrating systems (e.g., HNO₃/H₂SO₄ vs. KNO₃/H₂SO₄). 2. Adjust Acid Concentration: Ensure the use of fresh, concentrated acids.[3] | |
| Formation of Multiple Isomers (Poor Regioselectivity) | Inadequate Temperature Control: Fluctuations in temperature can lead to a mixture of ortho, meta, and para isomers.[3] | 1. Maintain Low and Stable Temperature: Use an ice-salt bath or a cryostat for precise temperature control below 0°C.[2][3] 2. Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture, not just the cooling bath.[3] |
| Unprotected Amine Group: The protonated amine in unprotected tetrahydroquinoline can lead to a mixture of products. | 1. Employ N-Protection: Introduce an N-protecting group (e.g., acetyl, trifluoroacetyl) to direct the nitration to the desired position.[1][2] | |
| Formation of Dinitro Compounds | Excessively High Reaction Temperature: Higher temperatures provide the activation energy needed for a second nitration event.[2] | 1. Lower the Reaction Temperature: Performing the reaction at or below 0°C can significantly reduce or eliminate dinitration.[2] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to over-nitration. | 1. Monitor Reaction Progress: Use techniques like TLC to monitor the consumption of the starting material and the formation of the desired product, and quench the reaction at the optimal time. | |
| Reaction Not Proceeding or Very Slow | Reaction Temperature is Too Low: Extremely low temperatures can significantly decrease the reaction rate.[3] | 1. Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments while monitoring for product formation.[3] |
| Poor Mixing: In a heterogeneous mixture, poor stirring can limit the interaction between reactants. | 1. Increase Stirring Speed: Ensure vigorous stirring to improve mass transfer.[3] |
Experimental Protocols
General Procedure for Nitration of N-protected Tetrahydroquinoline
This protocol is a generalized procedure based on literature methods.[2][5] Researchers should optimize the specific conditions for their substrate and desired outcome.
-
Protection of Tetrahydroquinoline:
-
Dissolve tetrahydroquinoline in a suitable solvent (e.g., pyridine or DCM) and cool to 0°C.
-
Add the protecting agent (e.g., acetyl chloride, acetic anhydride, or trifluoroacetic anhydride) dropwise.
-
Stir the reaction mixture for the appropriate time (e.g., 1 hour to 14 hours) at room temperature.
-
Isolate and purify the N-protected tetrahydroquinoline.
-
-
Nitration:
-
Dissolve the N-protected tetrahydroquinoline in concentrated sulfuric acid and cool the mixture to the desired temperature (e.g., -25°C, 0°C, or room temperature) in an ice-salt or ice bath.
-
In a separate flask, prepare the nitrating mixture (e.g., by dissolving KNO₃ in concentrated H₂SO₄) and cool it to the same temperature.
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Add the nitrating mixture dropwise to the solution of the N-protected tetrahydroquinoline while maintaining the temperature and stirring vigorously.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture onto crushed ice.
-
-
Work-up and Purification:
-
Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography.
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Data Presentation
Table 1: Effect of Temperature and N-Protecting Group on the Regioselectivity of Tetrahydroquinoline Nitration
| N-Protecting Group | Nitrating Agent | Temperature (°C) | Major Product(s) | Reference |
| None (as N-protonated) | HNO₃/H₂SO₄ | 0 | 7-nitro-THQ | [5] |
| Acetyl | KNO₃/H₂SO₄ | Not specified | 6-nitro-THQ and 7-nitro-THQ | [4] |
| Trifluoroacetyl | KNO₃/H₂SO₄ | -25 | 6-nitro-N-trifluoroacetyl-THQ | [2] |
| Trifluoroacetyl | KNO₃/H₂SO₄ | 0 | 6-nitro- and dinitro- N-trifluoroacetyl-THQ | [2] |
| Pivaloyl | KNO₃/H₂SO₄ | Not specified | 6-nitro- and 8-nitro- N-pivaloyl-THQ | [5] |
| Fmoc | KNO₃/H₂SO₄ | -25 | 6-nitro-N-Fmoc-THQ | [2] |
Note: THQ refers to Tetrahydroquinoline.
Visualizations
Caption: Experimental workflow for the regioselective nitration of tetrahydroquinoline.
Caption: Troubleshooting logic for nitration of tetrahydroquinoline.
References
- 1. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance on how to resolve common problems during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound and what are the primary side reactions?
The most common method for synthesizing this compound is through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1] This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid.
The primary side reactions involve the formation of other positional isomers of the nitro group on the aromatic ring. Due to the directing effects of the amino group and the bicyclic structure, nitration can also occur at the 5, 6, and 8 positions, leading to a mixture of products. Therefore, the main byproducts are 5-Nitro-1,2,3,4-tetrahydroquinoline, 6-Nitro-1,2,3,4-tetrahydroquinoline, and 8-Nitro-1,2,3,4-tetrahydroquinoline.
Q2: My reaction is yielding a mixture of nitro isomers. How can I improve the regioselectivity for the 7-nitro product?
Achieving high regioselectivity for the 7-nitro isomer can be challenging. Here are some strategies to consider:
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Temperature Control: The nitration of 1,2,3,4-tetrahydroquinoline is an exothermic reaction. Maintaining a low and consistent temperature (typically between 0-5 °C) is crucial. Higher temperatures can lead to the formation of a higher proportion of unwanted isomers and potential oxidation byproducts.
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Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of 1,2,3,4-tetrahydroquinoline in sulfuric acid is essential. This helps to control the reaction temperature and minimize localized areas of high nitric acid concentration, which can favor the formation of other isomers.
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N-Protection: Protecting the nitrogen atom of the tetrahydroquinoline ring with an electron-withdrawing group, such as an acetyl or trifluoroacetyl group, can significantly alter the regioselectivity of the nitration. For instance, nitration of N-acetyl-1,2,3,4-tetrahydroquinoline followed by deprotection can yield a different isomer ratio. A thorough study has shown that N-protection can be used to achieve total regioselectivity for the 6-nitro position.[2] While this may not directly yield the 7-nitro isomer, understanding this principle can aid in developing strategies to favor the desired product.
Q3: I am observing a dark-colored reaction mixture and a lower than expected yield. What could be the cause?
A dark reaction mixture and low yield can be indicative of several issues:
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Oxidation: 1,2,3,4-tetrahydroquinoline is susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration. This can lead to the formation of quinoline and other colored byproducts, reducing the yield of the desired nitro compound.
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Over-Nitration: While less common, the introduction of more than one nitro group onto the aromatic ring can occur, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitric acid). This can lead to the formation of dinitro-1,2,3,4-tetrahydroquinoline isomers.
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Decomposition: At elevated temperatures, the starting material and product can decompose in the strong acid mixture.
To mitigate these issues, strictly adhere to the recommended temperature control and slow addition of reagents.
Q4: How can I effectively separate the desired this compound from the other isomers?
The separation of positional isomers can be challenging due to their similar physical properties. The most common and effective method is column chromatography .
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Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A solvent system of ethyl acetate and hexane is frequently employed. The polarity of the eluent can be gradually increased to achieve optimal separation. For instance, a gradient of ethyl acetate in hexane can be effective.
Thin Layer Chromatography (TLC) should be used to monitor the separation and identify the fractions containing the desired product. The different isomers will likely have slightly different Rf values.
Q5: What are the key safety precautions to take during this synthesis?
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
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Corrosive Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
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Exothermic Reaction: The nitration reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly to prevent the reaction from becoming uncontrollable.
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Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive, although this compound is not known to be explosive under normal conditions. Handle with care and avoid exposure.
Quantitative Data
| Parameter | Condition | Observed Outcome | Reference |
| Product Distribution | Direct nitration of 1,2,3,4-tetrahydroquinoline | Mixture of 5-, 6-, 7-, and 8-nitro isomers | [2] |
| Method for Improved Selectivity | N-acetylation followed by nitration and deprotection | Can alter the isomer ratio, favoring the 6-nitro isomer | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and desired scale.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Sodium Bicarbonate (or other suitable base)
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Ethyl Acetate
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Hexane
-
Silica Gel for column chromatography
Procedure:
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Preparation of the Acid Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid.
-
Dissolving the Starting Material: To the cooled sulfuric acid, slowly add 1,2,3,4-tetrahydroquinoline while maintaining the temperature below 5 °C.
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Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 1,2,3,4-tetrahydroquinoline, ensuring the temperature does not exceed 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate gas (CO2).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing the 7-nitro isomer, identified by TLC analysis.
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Characterization: Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and melting point determination.
Visualizations
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
"stability and storage conditions for 7-Nitro-1,2,3,4-tetrahydroquinoline"
This technical support center provides essential information on the stability and storage of 7-Nitro-1,2,3,4-tetrahydroquinoline, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] For optimal shelf life, it is recommended to keep it in a dark place at room temperature and sealed in a dry environment.[2]
Q2: What is the appearance of this compound?
A2: this compound is typically a solid. Its appearance can range from a pale yellow to light brown solid[3][4] or a red powder.[2]
Q3: Is this compound stable at room temperature?
A3: Yes, the product is chemically stable under standard ambient conditions, including room temperature.[5]
Q4: What are the known degradation pathways for this compound?
A4: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] In biological systems, there is a potential for the metabolic reduction of the nitro group to form toxic amine derivatives.[4]
Q5: In which solvents is this compound soluble?
A5: It is soluble in organic solvents like methanol.[2][3] However, it is sparingly soluble in water.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of the solid compound. | Exposure to light, air, or moisture over time. | Store the compound in a tightly sealed, opaque container in a desiccator or a dry, dark place.[2] |
| Inconsistent experimental results. | Potential degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, protect them from light and store at a low temperature. Perform a purity check (e.g., via HPLC or NMR) on the stored solution before use. |
| Precipitation of the compound from a solution. | Poor solubility in the chosen solvent or temperature fluctuations. | Ensure the solvent is appropriate for the desired concentration.[2][3][4] Gentle warming or sonication may help in solubilization. Store solutions at a constant temperature. |
| Formation of unexpected byproducts in a reaction. | Instability of the compound under specific reaction conditions (e.g., high temperature, presence of strong acids or bases). | Review the reaction conditions. Avoid exposing the compound to high temperatures for extended periods.[1] Be mindful of potential incompatibilities with strong oxidizing agents and strong acids. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Room Temperature | [2] |
| Light Exposure | Keep in a dark place | [2] |
| Atmosphere | Sealed in a dry environment, in a tightly closed container in a well-ventilated place. | [1][2] |
| Appearance | Pale yellow to light brown solid, or red powder. | [2][3][4] |
| Chemical Stability | Stable under standard ambient conditions. | [5] |
| Hazardous Decomposition | Thermal decomposition can release carbon monoxide, carbon dioxide, and nitrogen oxides. | [1] |
Experimental Protocols
Protocol: Assessing the Solution Stability of this compound
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a relevant organic solvent (e.g., methanol).
-
Ensure the compound is fully dissolved.
-
-
Storage Conditions:
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analysis:
-
At each time point, take a sample from each storage condition.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the concentration of the parent compound.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Evaluation:
-
Compare the concentration of this compound at each time point to the initial concentration (time 0).
-
Calculate the percentage of the compound remaining at each time point for each condition.
-
This data will provide an indication of the compound's stability under the tested solution and storage conditions.
-
Visualizations
References
Technical Support Center: Troubleshooting Regioselectivity in Tetrahydroquinoline Nitration
Welcome to the technical support center for the regioselective nitration of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to controlling the position of nitration on the tetrahydroquinoline scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the nitration of tetrahydroquinolines.
Q1: My nitration reaction is giving a mixture of 6-nitro and 7-nitro isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity between the C-6 and C-7 positions is a common challenge. The outcome is highly dependent on the electronic and steric properties of the N-protecting group.
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N-Protecting Group Choice: The nature of the protecting group on the nitrogen atom is the most critical factor influencing regioselectivity. Electron-withdrawing groups generally direct nitration to the 6-position, which is para to the nitrogen, while sterically bulky groups can also favor the 6-position by hindering attack at the ortho C-8 position.[1]
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Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by reducing the activation energy for the formation of undesired isomers.
Q2: I am observing the formation of dinitro products. How can I prevent this?
A2: Dinitration can occur if the reaction conditions are too harsh or the reaction time is too long.
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Control Stoichiometry: Use a controlled amount of the nitrating agent, typically close to one equivalent.
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Lower Temperature: Performing the reaction at a lower temperature (e.g., -25 °C to 0 °C) can significantly reduce the rate of the second nitration.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.
Q3: The overall yield of my nitration reaction is low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors, including incomplete reaction, product decomposition, or the formation of side products like tars.
-
Incomplete Reaction:
-
Nitrating Agent: Ensure your nitrating agent is active. For mixed acid (HNO₃/H₂SO₄), use fresh, concentrated acids. For other agents like KNO₃/H₂SO₄, ensure the reagents are dry.
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Temperature: While low temperatures are good for selectivity, too low a temperature might stall the reaction. A careful optimization of the temperature is necessary.
-
-
Product Decomposition/Tar Formation:
-
Excessive Acidity/Temperature: Highly acidic conditions and elevated temperatures can lead to the degradation of the electron-rich tetrahydroquinoline ring. Consider using a milder nitrating agent or lowering the reaction temperature.
-
Slow Addition: Add the nitrating agent slowly to the solution of the tetrahydroquinoline derivative to maintain a low concentration of the reactive species and control the exotherm.
-
Q4: How do I choose the right N-protecting group for my desired regioselectivity?
A4: The choice of the N-protecting group is a strategic decision based on the desired nitro isomer.
-
For 6-Nitro Tetrahydroquinoline (para-directing):
-
Electron-Withdrawing Groups: Acetyl (Ac), Trifluoroacetyl (TFA), and Tosyl (Ts) groups are effective at directing nitration to the 6-position. The N-trifluoroacetyl group, in particular, has been shown to provide excellent selectivity for the 6-position.[1]
-
Bulky Groups: Pivaloyl and Fmoc groups can also favor the 6-position due to steric hindrance at the 8-position.
-
-
For 7-Nitro Tetrahydroquinoline (ortho-directing):
-
Achieving high selectivity for the 7-position is more challenging. Some literature reports suggest that direct nitration of unprotected tetrahydroquinoline under specific conditions can favor the 7-nitro isomer, although mixtures are common. Protection with certain groups under specific conditions might alter the electronic distribution to favor the 7-position, but this is less predictable.
-
Q5: I have a mixture of 6- and 7-nitro isomers. How can I separate them?
A5: The separation of these isomers can often be achieved by column chromatography. The polarity difference between the two isomers is usually sufficient for separation on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for optimizing the separation.
Data Presentation
The following tables summarize the effect of different N-protecting groups and reaction conditions on the regioselectivity of tetrahydroquinoline nitration.
Table 1: Influence of N-Protecting Group on Regioselectivity
| N-Protecting Group | Nitrating Agent | Temperature (°C) | 6-Nitro Isomer (%) | 7-Nitro Isomer (%) | Other Isomers (%) | Total Yield (%) |
| None | HNO₃/H₂SO₄ | 0 | Major | Minor | - | Moderate |
| Acetyl (Ac) | HNO₃/H₂SO₄ | 0 | High | Low | - | Good |
| Trifluoroacetyl (TFA) | KNO₃/H₂SO₄ | -25 | >95 | <5 | - | 85 |
| Pivaloyl | KNO₃/H₂SO₄ | 0 | 80 | - | 20 (8-nitro) | 60 |
| Fmoc | KNO₃/H₂SO₄ | -15 | High | Low | - | 70 |
Data synthesized from literature reports, primarily from "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration".[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline using N-Trifluoroacetyl Protection
This protocol is adapted from a study that achieved high regioselectivity for the 6-nitro isomer.[1]
Step 1: N-Trifluoroacetylation of 1,2,3,4-Tetrahydroquinoline
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.
Step 2: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline
-
Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at -25 °C.
-
In a separate flask, dissolve potassium nitrate (KNO₃) (1.05 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add the KNO₃ solution to the tetrahydroquinoline solution, maintaining the temperature at -25 °C.
-
Stir the reaction mixture at -25 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is a mixture of primarily the 6-nitro isomer and a small amount of the 7-nitro isomer.
Step 3: Deprotection to yield 6-Nitro-1,2,3,4-tetrahydroquinoline
-
Dissolve the nitrated product in methanol.
-
Add a solution of potassium carbonate in water.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography (silica gel, ethyl acetate/hexane) to isolate the 6-nitro-1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: Mechanism of electrophilic aromatic nitration on a tetrahydroquinoline ring.
Caption: Troubleshooting workflow for improving regioselectivity in tetrahydroquinoline nitration.
References
Technical Support Center: 7-Nitro-1,2,3,4-tetrahydroquinoline Production
Welcome to the technical support center for the synthesis and scale-up of 7-Nitro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on safe and efficient production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1] This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures.[1][2]
Q2: What are the primary challenges when scaling up this nitration reaction?
A2: The primary challenges during the scale-up of this synthesis include:
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Thermal Runaway: Nitration reactions are highly exothermic. Poor heat dissipation in larger reactors can lead to a rapid temperature increase, side reactions, product decomposition, and potentially hazardous conditions.
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Regioselectivity Control: The nitration of 1,2,3,4-tetrahydroquinoline can yield a mixture of isomers, primarily the 5-nitro, 6-nitro, and the desired 7-nitro product. Controlling the reaction conditions to favor the 7-nitro isomer is a key challenge.
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Work-up and Quenching: Safely quenching large volumes of a strong acid mixture and handling the subsequent acidic waste stream requires careful planning and specialized equipment.
-
Product Isolation and Purification: Separating the desired 7-nitro isomer from other structural isomers on a large scale can be difficult, often requiring optimized crystallization procedures as chromatographic methods become less practical.
Q3: How can I improve the regioselectivity to favor the 7-nitro isomer?
A3: Improving regioselectivity towards the 7-nitro isomer can be achieved by:
-
N-Protection: Protecting the nitrogen of the tetrahydroquinoline ring, for instance with an acetyl or Fmoc group, can alter the directing effect of the amine group and influence the position of nitration.[3][4][5]
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can also influence the isomer distribution.
Q4: What are the known safety hazards associated with this compound?
A4: this compound is classified as acutely toxic if swallowed.[6] As a nitroaromatic compound, it should be handled with care, avoiding inhalation and skin contact.[1] There is also a potential for thermal decomposition at elevated temperatures, a common hazard for nitro compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 7-Nitro Isomer | - Poor regioselectivity leading to a mixture of isomers. - Incomplete reaction. - Product loss during work-up and purification. | - Improve Regioselectivity: Consider N-protection of the starting material. Systematically optimize the reaction temperature and addition rate of the nitrating agent. - Ensure Complete Reaction: Monitor the reaction progress using TLC or HPLC. - Optimize Work-up: Ensure the pH is appropriately adjusted during neutralization to maximize product precipitation. Use an appropriate solvent for extraction if the product does not precipitate. |
| Uncontrolled Exothermic Reaction | - Addition of nitrating agent is too rapid. - Inadequate cooling capacity for the reactor scale. - Poor mixing leading to localized "hot spots". | - Control Addition Rate: Use a dosing pump for the controlled, slow addition of the nitrating agent. - Enhance Cooling: Ensure the reactor's cooling system is sufficient for the scale. For very large scales, consider a continuous flow reactor for superior heat exchange. - Improve Agitation: Use an appropriate stirrer and agitation speed to ensure homogenous mixing and temperature distribution. |
| Formation of Dark/Tarry Byproducts | - Reaction temperature is too high, causing decomposition. - "Runaway" reaction. | - Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically below 10°C).[2] - Slow Reagent Addition: Add the nitrating agent dropwise or via a syringe pump to the cooled sulfuric acid and substrate mixture. |
| Product Fails to Precipitate During Quenching | - The product is soluble in the aqueous acidic mixture. - The product is an oil at the quenching temperature. | - Perform Extraction: If the product does not solidify, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[2] - Adjust pH: Carefully neutralize the quenched mixture with a base (e.g., sodium carbonate) to a pH of 8-9 to decrease the solubility of the product.[2] |
| Difficulty in Separating Isomers | - Similar solubility profiles of the nitro-isomers. | - Fractional Crystallization: Experiment with different solvent systems to find one that allows for the selective crystallization of the 7-nitro isomer. - Chromatography (Lab Scale): For smaller scales, silica gel chromatography can be effective for separating the isomers.[5] |
Experimental Protocols
Synthesis of this compound
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (99.5%)
-
Ice
-
Sodium Carbonate
-
Dichloromethane
-
Magnesium Sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (30.00 mL) to -10°C using an ice/salt bath.
-
Simultaneously add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and a pre-prepared solution of nitric acid (4.80 g, 75.60 mmol) in sulfuric acid (15.00 mL) dropwise over 1 hour. Ensure the internal temperature does not exceed 10°C.[2]
-
After the addition is complete, stir the mixture at -5°C for an additional 2.5 hours.[2]
-
Carefully pour the reaction mixture over a large volume of crushed ice.
-
Neutralize the mixture to a pH of 8-9 with sodium carbonate.[2]
-
Filter the resulting solid and wash thoroughly with cold water.
-
Dissolve the crude product in dichloromethane, wash the organic phase with water, dry over magnesium sulfate, and evaporate the solvent to yield the product.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₂ | [7] |
| Molecular Weight | 178.19 g/mol | [7] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Melting Point | 57-58 °C | [5] |
| Solubility in Water | Sparingly soluble | [1] |
Table 2: Isomer Distribution in the Nitration of 1,2,3,4-Tetrahydroquinoline (Unprotected)
| Isomer | Yield (%) |
| This compound | 48% |
| 5-Nitro-1,2,3,4-tetrahydroquinoline | 11% |
Note: The above yields are based on a specific lab-scale experiment and may vary with reaction conditions. The formation of other isomers is also possible.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 30450-62-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound AldrichCPR 30450-62-5 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
Technical Support Center: 7-Nitro-1,2,3,4-tetrahydroquinoline Synthesis
Welcome to the technical support center for the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage impurities during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the direct electrophilic nitration of 1,2,3,4-tetrahydroquinoline.[1] This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: What are the primary impurities I should expect in this synthesis?
A2: The main impurities are positional isomers formed during the nitration reaction. Because the starting material, 1,2,3,4-tetrahydroquinoline, is protonated under the strong acidic conditions, the ammonium group acts as a meta-director. However, the reaction can still yield a mixture of isomers. The most common isomeric impurities are 6-Nitro-, 5-Nitro-, and 8-Nitro-1,2,3,4-tetrahydroquinoline.[1] Other potential impurities include unreacted starting material, di-nitrated products (though less common under controlled conditions), and oxidation byproducts where the tetrahydroquinoline ring is aromatized to quinoline.
Q3: How can I monitor the progress of the reaction and identify impurities?
A3: Thin-Layer Chromatography (TLC) is the most common method for real-time reaction monitoring.[2] By spotting the reaction mixture alongside the starting material on a silica gel plate, you can observe the consumption of the starting material and the formation of products. The different isomers will likely have slightly different Rf values, though they may be close. For definitive identification, techniques like ¹H NMR, GC-MS, and HPLC are necessary.[1][3]
Q4: Is di-nitration a significant concern?
A4: Under standard nitration conditions with controlled stoichiometry (approximately one equivalent of nitric acid), di-nitration is generally not a major side reaction. The first nitro group deactivates the aromatic ring, making a second nitration event less favorable. However, using excess nitrating agent, higher temperatures, or prolonged reaction times can increase the likelihood of forming di-nitro products.
Q5: Can the tetrahydroquinoline ring be oxidized during nitration?
A5: Yes, oxidation is a possible side reaction. The nitrating mixture is a strong oxidizing environment, which can lead to the aromatization of the tetrahydroquinoline ring to form the corresponding nitroquinoline. This is more likely to occur at elevated temperatures. Maintaining strict temperature control is crucial to minimize this impurity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired 7-Nitro Isomer
| Possible Cause | Recommended Solution |
| Incorrect Isomer Distribution | The regioselectivity of nitration is highly dependent on reaction conditions. Nitration of unprotected tetrahydroquinoline in strong acid tends to produce a mixture of isomers. Consider using an N-protecting group (e.g., acetyl or trifluoroacetyl) on the starting material. N-protection can alter the directing effect of the amine, favoring the formation of the 6-nitro isomer, which may be easier to separate or suitable as an alternative intermediate.[1] |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, ensure the nitrating agent was not of low concentration or degraded. A slight excess of the nitrating agent can be considered, but this may increase the risk of di-nitration. |
| Product Loss During Work-up | The nitro-tetrahydroquinoline products are basic and can be soluble in acidic aqueous solutions. During the work-up, ensure the mixture is thoroughly neutralized (pH 8-9) to precipitate the product before filtration or extraction. When extracting with an organic solvent, perform multiple extractions to ensure complete recovery. |
| Product Degradation | The nitration reaction is highly exothermic. Poor temperature control can lead to side reactions and degradation. Maintain the temperature strictly below 10°C, and ideally between -5°C and 0°C, during the addition of the nitrating agent.[1] |
Problem 2: Difficulty in Separating Isomeric Impurities
| Possible Cause | Recommended Solution |
| Similar Polarity of Isomers | The 5-, 6-, 7-, and 8-nitro isomers have very similar polarities, making separation by standard column chromatography challenging. |
| Optimize Chromatography: Use a high-quality silica gel with a fine mesh size for better resolution. Employ a shallow solvent gradient (e.g., starting with a non-polar solvent like hexane and slowly increasing the proportion of a more polar solvent like ethyl acetate) to improve separation. | |
| Alternative Stationary Phases: Consider using different stationary phases, such as alumina or specialized columns for separating aromatic isomers (e.g., phenyl-hexyl columns for HPLC).[4] | |
| Recrystallization: If a solid product is obtained, fractional recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can enrich the desired isomer. | |
| Co-elution of Product and Impurities | The spots on a TLC plate may appear distinct, but during column chromatography, broad peaks can lead to overlapping fractions. |
| TLC Optimization: Before running a column, carefully optimize the TLC solvent system to achieve the maximum possible separation between the spots. An ideal Rf for the target compound is around 0.25-0.35. | |
| Collect Small Fractions: During column chromatography, collect smaller fractions to minimize cross-contamination between eluting isomers. Analyze fractions by TLC before combining them. |
Problem 3: Unexpected Spots on TLC / Peaks in Analysis
| Possible Cause | Recommended Solution |
| Unreacted Starting Material | A spot with an Rf value matching the 1,2,3,4-tetrahydroquinoline starting material. |
| Troubleshooting: This indicates an incomplete reaction. See "Incomplete Reaction" under Problem 1. The starting material is more basic and can often be removed with an acidic wash during work-up, or it will elute differently during column chromatography. | |
| Di-nitrated Products | Spots that are significantly less polar (higher Rf) or more polar than the mono-nitro products, depending on the substitution pattern. |
| Troubleshooting: This suggests the reaction conditions were too harsh. Use a strict 1:1 molar ratio of the nitrating agent to the substrate and maintain low temperatures. Di-nitrated products can be separated by column chromatography. | |
| Oxidation Byproduct (Nitroquinoline) | A spot that may appear more colored and have a different Rf value. These compounds are fully aromatic. |
| Troubleshooting: This is caused by excessive temperature or overly aggressive oxidizing conditions. Improve temperature control. These byproducts can typically be separated by column chromatography due to their different structure and polarity. |
Data Presentation
Table 1: Analytical Characterization of Nitro-1,2,3,4-tetrahydroquinoline Isomers
Definitive identification of isomers requires spectroscopic analysis. The following table provides key ¹H NMR chemical shifts (in ppm) for the aromatic protons of the four main isomers, which are crucial for distinguishing them.[1]
| Isomer | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Aromatic Splitting Pattern |
| 5-Nitro- | - | ~7.65 (d) | ~7.05 (t) | ~7.21 (d) | ABC System |
| 6-Nitro- | ~7.55 (d) | - | ~7.60 (dd) | ~6.45 (d) | ABX System |
| 7-Nitro- | ~7.27 (d) | ~7.30 (dd) | - | ~6.60 (d) | ABX System |
| 8-Nitro- | ~6.85 (d) | ~7.00 (t) | ~7.21 (d) | - | ABC System |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer. The splitting pattern (d=doublet, t=triplet, dd=doublet of doublets) and coupling constants are key identifiers.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the direct nitration of 1,2,3,4-tetrahydroquinoline.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 30 mL) to -10°C using an ice/salt bath.
-
Reactant Addition: Prepare a solution of nitric acid (e.g., 1 equivalent) in concentrated sulfuric acid (e.g., 15 mL). Simultaneously, add the 1,2,3,4-tetrahydroquinoline (e.g., 1 equivalent) and the nitric acid solution dropwise to the cooled, stirred sulfuric acid over a period of 1 hour. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, stir the mixture for an additional 2.5 hours at a temperature of -5°C.
-
Quenching: Carefully pour the reaction mixture over a large amount of crushed ice with stirring.
-
Neutralization: Slowly add a base, such as sodium carbonate or aqueous sodium hydroxide, to the cold mixture until the pH reaches 8-9. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. If the product is an oil, extract the mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying: If extracted, dry the organic phase over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, analyze your crude product by TLC to determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio until the desired product (7-nitro isomer) has an Rf value of approximately 0.25-0.35. The isomers will likely be close, so aim for maximum separation.
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen eluent (the less polar starting solvent for a gradient). Ensure the silica is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding small increments of the more polar solvent (e.g., ethyl acetate). This gradient elution is crucial for separating compounds with similar Rf values.
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Isolation: Combine the fractions that contain the pure desired product (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified this compound.
Visualizations
Logical and Experimental Workflows
References
Validation & Comparative
A Comparative Guide to 7-Nitro-1,2,3,4-tetrahydroquinoline and 6-Nitro-1,2,3,4-tetrahydroquinoline for Researchers
An In-depth Analysis of Two Key Isomers for Drug Discovery and Development
For researchers and scientists in the field of medicinal chemistry and drug development, the selection of appropriate scaffolds and intermediates is a critical step. The nitrated derivatives of 1,2,3,4-tetrahydroquinoline, specifically the 7-nitro and 6-nitro isomers, are two such compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of the nitro group, which can be readily transformed into other functional groups, and the tetrahydroquinoline core, a privileged structure in many pharmaceuticals.
This guide provides a comprehensive comparison of 7-Nitro-1,2,3,4-tetrahydroquinoline and 6-Nitro-1,2,3,4-tetrahydroquinoline, focusing on their synthesis, chemical properties, and known biological activities. While direct head-to-head comparative studies with extensive experimental data are limited in the current literature, this guide consolidates available information to aid researchers in making informed decisions for their specific applications.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of both isomers is presented below. These properties are essential for planning synthetic routes and for the physical handling of the compounds.
| Property | This compound | 6-Nitro-1,2,3,4-tetrahydroquinoline |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol | 178.19 g/mol |
| CAS Number | 30450-62-5 | 14026-45-0 |
| Appearance | Pale yellow to off-white crystalline solid[1] | Yellow solid |
| Solubility | Sparingly soluble in water[1] | Data not readily available, but expected to have low aqueous solubility |
Synthesis and Regioselectivity
The synthesis of nitrotetrahydroquinolines is primarily achieved through the electrophilic nitration of 1,2,3,4-tetrahydroquinoline. The position of the nitro group is highly dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atom of the tetrahydroquinoline ring.
A common method for the synthesis of This compound involves the direct nitration of 1,2,3,4-tetrahydroquinoline using a mixture of concentrated nitric acid and sulfuric acid.[1][2]
The synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline with high regioselectivity often requires the use of a protecting group on the nitrogen atom. A thorough study on the nitration of N-protected tetrahydroquinoline derivatives has shown that the choice of the protecting group can direct the nitration to the 6-position.[3][4] For instance, the use of a trifluoroacetyl protecting group has been shown to favor the formation of the 6-nitro isomer.[3][4]
Experimental Protocols
Synthesis of this compound (General Procedure)
A solution of 1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid is cooled to 0-5 °C. A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature. The reaction is then quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (Regioselective Method)
1,2,3,4-tetrahydroquinoline is first protected at the nitrogen atom. For example, it can be reacted with trifluoroacetic anhydride to form N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. This N-protected intermediate is then subjected to nitration using a nitrating agent such as nitric acid in sulfuric acid at a controlled low temperature. The reaction mixture is then worked up by pouring it onto ice and extracting the product with an organic solvent. The protecting group is subsequently removed by hydrolysis under acidic or basic conditions to yield 6-Nitro-1,2,3,4-tetrahydroquinoline.[3][4]
Biological Activities and Performance Data
Direct comparative biological data for 7-nitro- and 6-nitro-1,2,3,4-tetrahydroquinoline is scarce. However, studies on these isomers and their close derivatives provide insights into their potential pharmacological profiles.
This compound
Derivatives of this compound have been investigated as potential therapeutic agents. Notably, a series of sulfonamide derivatives of 7-amino-1,2,3,4-tetrahydroquinoline (obtained by reduction of the 7-nitro isomer) have been synthesized and evaluated as RORγ (Retinoic acid receptor-related orphan receptor gamma) inverse agonists . RORγ is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. The inverse agonist activity of these compounds suggests their potential in the treatment of such conditions.
6-Nitro-1,2,3,4-tetrahydroquinoline
While data on the unsubstituted 6-Nitro-1,2,3,4-tetrahydroquinoline is limited, a comprehensive study on its 8-hydroxy derivative, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline , provides valuable insights into the potential biological activities of the 6-nitro scaffold.[2][5] This study evaluated its metal-chelating properties, enzyme inhibitory activity, and antibacterial effects.
Enzyme Inhibition:
The study investigated the inhibitory effects of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline on several enzymes. The results are summarized in the table below.
| Enzyme Target | Species | IC₅₀ (µM) |
| Methionine Aminopeptidase 1a (MetAP1a) | Mycobacterium tuberculosis | > 100 |
| Methionine Aminopeptidase 2 (MetAP2) | Human | 25.3 ± 1.5 |
| Cathepsin B (endopeptidase activity) | Human | > 100 |
| Cathepsin B (exopeptidase activity) | Human | 21.8 ± 1.1 |
Antibacterial Activity:
The minimum inhibitory concentrations (MICs) of 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline against various bacterial strains were also determined.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | > 128 |
| Staphylococcus aureus | 64 |
| Mycobacterium smegmatis | 32 |
These findings suggest that the 6-nitro-tetrahydroquinoline scaffold, particularly when hydroxylated, possesses moderate enzyme inhibitory and antibacterial activities.[2][5]
Summary and Outlook
Both this compound and 6-Nitro-1,2,3,4-tetrahydroquinoline are valuable intermediates in medicinal chemistry. The choice between these two isomers will largely depend on the desired substitution pattern of the final target molecule and the specific biological target being pursued.
-
This compound and its derivatives have shown promise as modulators of RORγ, suggesting their potential in the development of treatments for autoimmune diseases.
-
The 6-Nitro-1,2,3,4-tetrahydroquinoline scaffold, as exemplified by its 8-hydroxy derivative, exhibits potential as a platform for developing enzyme inhibitors and antibacterial agents.
Further direct comparative studies are warranted to fully elucidate the differential pharmacological profiles of these two isomers. Such research would provide a more definitive guide for their application in drug discovery and development. Researchers are encouraged to consider the synthetic accessibility and the known biological context of each isomer when designing new therapeutic agents based on the tetrahydroquinoline framework.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]
Unambiguous Structural Confirmation of 7-Nitro-1,2,3,4-tetrahydroquinoline: A Comparative Spectroscopic and Crystallographic Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques used to definitively confirm the structure of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various biologically active molecules.
The structural confirmation of this compound is unequivocally established through a combination of advanced spectroscopic and crystallographic methods. This guide details the experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, providing a robust framework for its characterization. For comparative analysis, data for the regioisomeric 6-nitro-1,2,3,4-tetrahydroquinoline is also presented.
Spectroscopic and Crystallographic Data Summary
The following table summarizes the key experimental data obtained for this compound, with comparative data for its 6-nitro isomer.
| Analytical Technique | This compound | 6-Nitro-1,2,3,4-tetrahydroquinoline (for comparison) |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.52 (d, J=2.1 Hz, H-8), 7.46 (dd, J=8.4, 2.1 Hz, H-6), 6.81 (d, J=8.4 Hz, H-5), 6.55 (br s, NH), 3.25 (t, J=5.5 Hz, H-2), 2.81 (t, J=6.4 Hz, H-4), 1.83 (m, H-3)[1] | δ 7.78 (dd, J=8.9, 2.7 Hz, H-7), 7.76 (d, J=2.7 Hz, H-5), 6.48 (d, J=8.9 Hz, H-8), 7.43 (br s, NH), 3.29 (q, J=5.5 Hz, H-2), 2.72 (t, J=6.5 Hz, H-4), 1.79 (m, H-3)[1] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 151.7 (C-7), 145.4 (C-4a), 129.1 (C-5), 125.1 (C-8a), 118.2 (C-6), 115.9 (C-8), 41.5 (C-2), 26.0 (C-4), 21.4 (C-3)[1] | δ 148.9 (C-8a), 144.9 (C-6), 126.1 (C-7), 124.9 (C-5), 124.2 (C-4a), 114.1 (C-8), 41.8 (C-2), 26.6 (C-4), 21.8 (C-3)[1] |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~1510-1550 (asymmetric NO₂ stretch), ~1340-1380 (symmetric NO₂ stretch) | ~1510-1550 (asymmetric NO₂ stretch), ~1340-1380 (symmetric NO₂ stretch) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 178. Expected fragmentation includes loss of NO₂ (m/z 132) and retro-Diels-Alder fragmentation of the tetrahydroquinoline ring. | Molecular Ion (M⁺): m/z 178. Expected fragmentation includes loss of NO₂ (m/z 132) and retro-Diels-Alder fragmentation of the tetrahydroquinoline ring. |
| Single-Crystal X-ray Diffraction | Crystal system: Monoclinic, Space group: P2₁/c. Confirms the connectivity and position of the nitro group at C7.[2] | Not available |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the nitration of 1,2,3,4-tetrahydroquinoline. A typical procedure involves the slow addition of a mixture of nitric acid and sulfuric acid to a cooled solution of 1,2,3,4-tetrahydroquinoline in sulfuric acid. The reaction mixture is stirred at a controlled temperature and then poured onto ice, followed by neutralization to precipitate the product.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker DPX-400 Avance spectrometer, operating at 400.13 MHz for ¹H and 100.62 MHz for ¹³C.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy
Infrared spectra were recorded on a Mattson Genesis II FTIR spectrometer.[1] Samples were prepared as KBr pellets or as thin films. The characteristic absorption bands for the nitro group are observed in the regions of 1510-1550 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching).
Mass Spectrometry (MS)
Mass spectra were recorded on a Waters (Micromass) LCT-Tof mass spectrometer in the positive ion electrospray mode.[1] The molecular ion peak is expected at m/z 178, corresponding to the molecular weight of the compound.
Single-Crystal X-ray Diffraction
A single crystal of the title compound was mounted on a Bruker SMART CCD area detector diffractometer.[2] The structure was solved by direct methods and refined by full-matrix least-squares on F².[2] The crystallographic data provides the most definitive evidence for the molecular structure.[2]
Visualization of the Confirmation Workflow
The logical workflow for the structural confirmation of this compound is illustrated below.
Workflow for the structural confirmation of the target compound.
The definitive structure of this compound has been established through rigorous analysis. The single-crystal X-ray diffraction data provides unambiguous proof of the connectivity and the position of the nitro group at the 7-position of the tetrahydroquinoline core.[2] This is further supported by a detailed NMR study, which clearly distinguishes it from its other possible regioisomers.[1] The collective evidence from these orthogonal analytical techniques provides a high degree of confidence in the assigned structure, which is crucial for its application in further research and development.
References
Navigating the Bioactive Landscape of Nitroquinolines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of nitroquinoline derivatives, focusing on their anticancer, antimicrobial, and antiparasitic potential. By presenting quantitative experimental data, detailed methodologies, and mechanistic insights, this document aims to inform the rational design of more potent and selective therapeutic agents.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. The addition of a nitro group can significantly modulate the electronic and steric properties of these molecules, often enhancing their therapeutic effects. This guide delves into the diverse bioactivities of these compounds, providing a comparative look at their efficacy.
Comparative Anticancer Activity
Nitroquinoline derivatives have shown significant promise as anticancer agents. Their mechanisms often involve inducing DNA damage and oxidative stress, leading to cell death in cancerous cell lines. One of the most studied compounds is 4-nitroquinoline 1-oxide (4-NQO), a potent carcinogen used in research to induce tumors in animal models.[1] Its metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), forms stable adducts with DNA, triggering cellular damage responses.[2] Another notable derivative, Nitroxoline (8-hydroxy-5-nitroquinoline), has also been investigated for its anticancer properties.[3]
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3FTQ | Hep-G2 (Liver) | 13.8 | - | - |
| 2FTQ | MCF-7 (Breast) | 21.1 | - | - |
| Compound 11 | T47D (Breast) | 2.20 ± 1.5 | - | - |
| Compound 11 | MCF-7 (Breast) | 3.03 ± 1.5 | 5-Fluorouracil | 4.8 |
| Compound 11 | MDA-MB-231 (Breast) | 11.90 ± 2.6 | - | - |
| Compound 31 | MDA-MB-231 (Breast) | 4.2 | 5-Fluorouracil | 9.6 |
| Compound 31 | MCF-7 (Breast) | 2.4 | 5-Fluorouracil | 4.8 |
| Alkannin | SK-BR-3 (Breast) | 0.26 | Doxorubicin | 0.08 |
| Juglone | SK-BR-3 (Breast) | 13.89 | Doxorubicin | 0.08 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data compiled from multiple sources.[4][5]
Comparative Antiparasitic Activity
The unique biology of parasites, particularly kinetoplastids like Trypanosoma and Leishmania, offers a target for nitroaromatic compounds. These parasites possess nitroreductase (NTR) enzymes, which are often absent in mammalian cells. These enzymes bioactivate the nitro-compounds, reducing them to cytotoxic metabolites that damage parasitic DNA and proteins.[6] This selective activation provides a therapeutic window, making nitroquinolines attractive candidates for antiparasitic drug development.
| Derivative | Parasite | Stage | EC50 | Reference Compound | EC50 |
| 8-Nitroquinolinone Series | |||||
| Compound 12 | T. brucei brucei | Trypomastigote | 12 nM | Suramin | 30 nM |
| Compound 12 | T. cruzi | Amastigote | 0.5 µM | Benznidazole | 0.5 µM |
| Compound 7 | L. infantum | Amastigote | 3.9 µM | - | - |
| Hit 2 | T. brucei brucei | Trypomastigote | 1.5 µM | Eflornithine | 13 µM |
| Nitroxoline | |||||
| Nitroxoline | T. cruzi | Epimastigote | 3.00 ± 0.44 µM | Benznidazole | 6.92 ± 0.77 µM |
| Nitroxoline | T. cruzi | Amastigote | 1.24 ± 0.23 µM | Benznidazole | 2.67 ± 0.39 µM |
| Nitroxoline | A. culbertsoni | Trophozoite | 0.69 ± 0.01 µM | - | - |
| Nitroxoline | B. mandrillaris | - | 5.1 µM | - | - |
EC50: The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response. Data compiled from multiple sources.[3][6][7]
Comparative Antimicrobial Activity
Nitroxoline and its derivatives have a history of use as antimicrobial agents, particularly for urinary tract infections.[8] Their mechanism is often multifaceted, involving the chelation of essential metal ions, which disrupts bacterial metabolic processes.[9] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency.
| Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinoline-based Hybrids | ||||
| Hybrid 7b | S. aureus | 2 | - | - |
| Hybrid 7b | M. tuberculosis H37Rv | 10 | - | - |
| Hybrid 7c | C. neoformans | 15.6 | - | - |
| Hybrid 7d | C. neoformans | 15.6 | - | - |
| Other Quinoline Derivatives | ||||
| Compound 25 | C. albicans | 0.49 | - | - |
| Compound 25 | S. aureus | 1.95 | - | - |
| Compound 26 | C. albicans | 0.98 | - | - |
| Compound 26 | S. aureus | 0.98 | - | - |
| Clioquinol | M. canis | 0.5 - 2 | - | - |
MIC: The minimum inhibitory concentration is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data compiled from multiple sources.[8][10][11]
Mechanisms of Action & Signaling Pathways
The biological effects of nitroquinoline derivatives are underpinned by their ability to interact with and disrupt fundamental cellular processes.
DNA Damage and Repair Pathway
4-Nitroquinoline 1-oxide (4-NQO) is a classic genotoxic agent. Its metabolic activation leads to the formation of DNA adducts, which in turn can cause DNA strand breaks and trap essential enzymes like Topoisomerase I, preventing DNA replication and repair.[2][12] This cascade of events triggers a cellular DNA damage response, which, if overwhelmed, leads to apoptosis.
Antiparasitic Nitroreductase Activation
The selectivity of certain nitroquinolines against parasites like Trypanosoma is due to parasite-specific nitroreductase (NTR) enzymes. These enzymes are crucial for the activation of the prodrug within the parasite, leading to the generation of toxic nitroso and hydroxylamine metabolites that are lethal to the parasite but not the host.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for two key assays used to generate the data in this guide.
Protocol: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
-
Cell Seeding:
-
Culture cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitroquinoline derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol: Minimum Inhibitory Concentration (MIC)
The MIC test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.[15][16]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the nitroquinoline derivative.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[17] The final volume in each well should be 50 or 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
-
Inoculation and Incubation:
-
Add an equal volume (50 or 100 µL) of the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[17]
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and antifungal activities of nitroxoline Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Spectral Analysis of Tetrahydroquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for two common isomers of tetrahydroquinoline: 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including drug discovery and organic synthesis. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Introduction to Tetrahydroquinoline Isomers
Tetrahydroquinolines are bicyclic heterocyclic compounds that are structural components of many biologically active molecules and natural products. The position of the saturated carbon atoms in the quinoline ring system gives rise to different isomers, with 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline being two of the most frequently encountered. Accurate differentiation between these isomers is essential for structure elucidation and quality control.
Comparative Spectral Data
The following tables summarize the key quantitative spectral data for 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline, facilitating a direct comparison of their characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The differences in the electronic environments of the two isomers lead to distinct chemical shifts.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | 1,2,3,4-Tetrahydroquinoline Chemical Shift (ppm) | 5,6,7,8-Tetrahydroquinoline Chemical Shift (ppm) |
| Aromatic-H | 6.95 (d), 6.94 (t), 6.59 (t), 6.46 (d)[1] | 8.25 (d), 7.15 (d), 6.85 (dd) |
| N-H | 3.80 (s, broad)[1] | - |
| -CH₂- (adjacent to N) | 3.29 (t)[1] | - |
| -CH₂- (benzylic) | 2.76 (t)[1] | 2.89 (t) |
| -CH₂- | 1.94 (m)[1] | 1.90 (m), 1.80 (m) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Assignment | 1,2,3,4-Tetrahydroquinoline Chemical Shift (ppm) | 5,6,7,8-Tetrahydroquinoline Chemical Shift (ppm) |
| Aromatic C (quaternary) | 144.7, 121.9 | 155.8, 131.8 |
| Aromatic CH | 129.4, 126.7, 117.1, 114.1 | 147.2, 137.5, 121.1 |
| -CH₂- (adjacent to N) | 42.1 | - |
| -CH₂- (benzylic) | 27.2 | 32.8 |
| -CH₂- | 22.5 | 23.1, 22.9 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The differences in the ring structures and the presence of the N-H bond in 1,2,3,4-tetrahydroquinoline result in distinguishable IR spectra.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 1,2,3,4-Tetrahydroquinoline (Neat) | 5,6,7,8-Tetrahydroquinoline (Neat) |
| N-H Stretch | ~3400 (broad) | - |
| Aromatic C-H Stretch | ~3050 | ~3040 |
| Aliphatic C-H Stretch | ~2930, ~2840 | ~2930, ~2860 |
| C=C Aromatic Stretch | ~1605, ~1500 | ~1580, ~1470 |
| C-N Stretch | ~1330 | ~1320 |
| C-H Bend (Aromatic) | ~745 (ortho-disubstituted) | Multiple bands in 800-700 region |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the tetrahydrogenated ring affects the conjugation of the aromatic system, leading to shifts in the absorption maxima.
Table 4: UV-Vis Absorption Maxima (in Ethanol)
| Isomer | λmax (nm) |
| 1,2,3,4-Tetrahydroquinoline | ~245, ~295 |
| 5,6,7,8-Tetrahydroquinoline | ~225, ~270 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of the two isomers are distinct, allowing for their differentiation.
Table 5: Key Mass Spectral Fragments (m/z) and Relative Intensities
| Fragment | 1,2,3,4-Tetrahydroquinoline | 5,6,7,8-Tetrahydroquinoline |
| [M]⁺ | 133 (High) | 133 (High) |
| [M-1]⁺ | High | Moderate |
| [M-HCN]⁺ | 106 (Moderate) | - |
| [M-CH₃]⁺ (rearrangement) | - | Low |
| [M-C₂H₄]⁺ (retro-Diels-Alder) | - | Prominent (m/z 105) |
| C₇H₇⁺ | 91 (Moderate) | 91 (Low) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the tetrahydroquinoline isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm was used with a relaxation delay of 1.0 s and 16 scans were accumulated.
-
¹³C NMR Parameters: A spectral width of 240 ppm was used with a relaxation delay of 2.0 s and 1024 scans were accumulated. All spectra were processed using standard Fourier transform software.
FT-IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters: Spectra were acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded prior to the sample analysis.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of each isomer was prepared in absolute ethanol at a concentration of 1 mg/mL. This was further diluted to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the absorbance was within the linear range of the instrument.
-
Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 spectrophotometer.
-
Parameters: The spectra were scanned from 200 to 400 nm using a 1 cm path length quartz cuvette. Absolute ethanol was used as the blank.
Mass Spectrometry
-
Sample Introduction: Samples were introduced via a direct insertion probe or by gas chromatography (GC) for volatile samples.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass analyzer was scanned over a range of m/z 40-200.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectral differentiation of tetrahydroquinoline isomers.
Caption: Workflow for differentiating tetrahydroquinoline isomers.
Conclusion
The spectral data presented in this guide clearly demonstrate that 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline can be readily distinguished using a combination of standard spectroscopic techniques. Key differentiators include the presence of an N-H signal in the NMR and IR spectra of the 1,2,3,4-isomer, distinct chemical shifts in both ¹H and ¹³C NMR, different UV-Vis absorption maxima, and unique fragmentation patterns in their mass spectra. By following the provided experimental protocols and referencing the comparative data tables, researchers can confidently identify these important isomers in their work.
References
A Comparative Guide to Assessing the Purity of Synthesized 7-Nitro-1,2,3,4-tetrahydroquinoline
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 7-Nitro-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into detailed experimental protocols, present comparative data with a relevant alternative, and offer visualizations to clarify the analytical workflow.
Introduction to this compound and its Purity Assessment
This compound is a heterocyclic compound whose derivatives are explored in various drug discovery programs. The introduction of a nitro group to the tetrahydroquinoline scaffold can significantly influence its biological activity. However, the synthesis of this compound can lead to the formation of regioisomers, primarily 6-nitro-1,2,3,4-tetrahydroquinoline, and other process-related impurities. Therefore, robust analytical methods are crucial to ensure the purity and quality of the synthesized material.
This guide will focus on the most common and effective analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. We will also compare the purity profile of this compound with its common regioisomeric impurity, 6-nitro-1,2,3,4-tetrahydroquinoline.
Comparison of Analytical Methodologies
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative accuracy, identification of unknown impurities, or high-throughput screening.
| Method | Principle | Primary Use Case | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance. | Accurate quantification of the main compound and known impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis.[1] | Requires reference standards for impurity identification and quantification. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection.[2] | Identification and quantification of volatile and semi-volatile impurities.[2] | High sensitivity and provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the chemical environment of protons. | Structural elucidation and can be used for quantitative analysis (qNMR). | Provides detailed structural information and can determine purity without a reference standard for the analyte (using an internal standard). | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | A rapid and simple assessment of purity. | A narrow melting point range is indicative of high purity. | Less specific and not suitable for quantifying impurities. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for the analysis of quinolinone derivatives and is suitable for the purity assessment of this compound.[1]
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Methanol.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for the impurity profiling of pharmaceutical starting materials and can be adapted for this compound.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: TraceGOLD™ TG-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Volume: 1 µL (splitless)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: 1 mg/mL in Dichloromethane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Data Analysis: Integrate the signals and compare the chemical shifts with the expected values for this compound and any potential impurities.
Melting Point Determination
-
Instrumentation: Capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube.
-
Procedure: The capillary tube is placed in the heating block of the apparatus and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.
Comparative Purity Data
The following tables summarize hypothetical but realistic data for the purity assessment of a synthesized batch of this compound, comparing it with its common regioisomeric impurity, 6-nitro-1,2,3,4-tetrahydroquinoline.
Table 1: HPLC-UV Purity Analysis
| Compound | Retention Time (min) | Area % |
| 6-Nitro-1,2,3,4-tetrahydroquinoline | 15.2 | 2.5 |
| This compound | 14.5 | 97.0 |
| Unknown Impurity 1 | 12.8 | 0.3 |
| Unknown Impurity 2 | 16.1 | 0.2 |
Table 2: Physicochemical Properties for Comparison
| Property | This compound | 6-Nitro-1,2,3,4-tetrahydroquinoline |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂[3] |
| Molecular Weight | 178.19 g/mol | 178.19 g/mol [3] |
| Melting Point | ~115-118 °C | ~95-98 °C |
| Appearance | Yellow to brown solid | Light yellow to yellow solid[4] |
Visualizing the Analytical Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring its suitability for further research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the compound's purity profile. HPLC-UV is the method of choice for accurate quantification, while GC-MS is invaluable for identifying volatile and semi-volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can also be used for quantitative analysis. Melting point analysis offers a rapid and straightforward initial assessment of purity. By employing these methods and comparing the results to known standards and potential regioisomers, researchers can confidently ascertain the quality of their synthesized this compound.
References
A Researcher's Guide to the Nitration of Tetrahydroquinoline: A Comparative Analysis of Reagents
For chemists engaged in the synthesis of novel therapeutics and complex organic molecules, the regioselective nitration of the tetrahydroquinoline scaffold is a critical yet often challenging transformation. The introduction of a nitro group onto the electron-rich benzene ring of this privileged heterocyclic structure opens avenues for further functionalization, making the choice of nitrating agent a crucial parameter influencing yield, purity, and isomeric distribution. This guide provides a detailed comparison of alternative reagents and methodologies for the nitration of tetrahydroquinoline, with a focus on experimental data to inform reagent selection.
The traditional approach to nitrating aromatic compounds, employing a mixture of concentrated nitric and sulfuric acids (mixed acid), presents significant hurdles when applied to tetrahydroquinoline. The strongly acidic conditions lead to the protonation of the secondary amine, forming a deactivating ammonium ion. This not only retards the reaction but also leads to a complex mixture of isomers and potential oxidative side products.[1][2][3] To circumvent these issues, a protection-acylation strategy is commonly employed, which allows for a more controlled and selective nitration.
Performance Comparison of Nitrating Systems
The choice of N-protecting group and the nitrating system profoundly impacts the regioselectivity and overall yield of the reaction. The electron-withdrawing nature of the protecting group modulates the directing effect of the nitrogen atom, influencing the position of electrophilic attack. Below is a summary of experimental data for the nitration of N-protected tetrahydroquinoline derivatives.
| N-Protecting Group | Nitrating Reagent/System | Temp. (°C) | Total Yield (%) | Isomer Ratio (6-NO₂ : 7-NO₂ : 8-NO₂) | Reference |
| Acetyl | HNO₃ / H₂SO₄ | 0 | 60% | 55 : 45 : 0 | [2][3] |
| Acetyl | HNO₃ / Ac₂O | 0 | 75% | 70 : 30 : 0 | [2][3] |
| Trifluoroacetyl | HNO₃ / H₂SO₄ | 0 | 85% | 80 : 20 : 0 | [2][3] |
| Trifluoroacetyl | HNO₃ / TFAA | -25 | 95% | 100 : 0 : 0 | [2][3] |
Key Observations:
-
Effect of Protecting Group: A more electron-withdrawing protecting group, such as trifluoroacetyl, enhances the regioselectivity for the desired 6-nitro isomer.[2][3]
-
Superiority of HNO₃/TFAA: The use of nitric acid in trifluoroacetic anhydride (TFAA) at low temperatures provides exceptional regioselectivity, yielding exclusively the 6-nitro product in high yield.[2][3] This is attributed to the formation of the highly reactive trifluoroacetyl nitrate.
-
Mixed Acid Limitations: While functional, traditional mixed acid conditions often lead to a mixture of 6- and 7-nitro isomers, complicating purification and reducing the yield of the target compound.[2][3]
Emerging Alternative Nitrating Agents
Beyond classical acidic methods, several alternative reagents offer the potential for milder reaction conditions and unique selectivity profiles. While extensive quantitative data for their application on tetrahydroquinoline is still emerging, their performance with structurally related N-alkylanilines suggests their potential utility.
-
Dinitrogen Pentoxide (N₂O₅): A powerful and eco-friendly nitrating agent, N₂O₅ can be used in organic solvents under neutral conditions, which is advantageous for acid-sensitive substrates.[4][5] Its application in liquefied 1,1,1,2-tetrafluoroethane (TFE) has been highlighted as a green and effective method for the nitration of various aromatics.[4][5]
-
tert-Butyl Nitrite (TBN): TBN is a versatile reagent that can achieve regioselective nitration of N-alkyl anilines under mild, metal-free, and acid-free conditions.[1][6][7][8][9] The reaction often proceeds via a radical mechanism, which can lead to different regiochemical outcomes compared to electrophilic aromatic substitution.
-
N-Nitropyrazoles: These reagents have been identified as powerful and controllable sources of the nitronium ion for the mild and scalable nitration of a broad range of arenes.[10][11] Their utility in late-stage C-H nitration of complex molecules makes them a promising alternative.
-
Urea Nitrate: This reagent, when used in sulfuric acid, has been shown to be highly regioselective for the para-nitration of aromatic amines.[12] This could be a cost-effective and selective option for achieving 6-nitration of tetrahydroquinoline.
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent than mixed acid and can offer improved selectivity.[13][14]
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of Tetrahydroquinoline
-
Reaction Setup: In a round-bottom flask, dissolve tetrahydroquinoline (1 eq.) in dichloromethane (DCM).
-
Addition of Reagents: Add triethylamine (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-tetrahydroquinoline.
Protocol 2: Nitration of N-Trifluoroacetyl-tetrahydroquinoline with HNO₃/TFAA (Highly Regioselective for 6-Nitro Isomer)
-
Reagent Preparation: Prepare a solution of N-trifluoroacetyl-tetrahydroquinoline (1 eq.) in a suitable solvent like dichloromethane.
-
Cooling: Cool the solution to -25 °C using a cryostat or a dry ice/acetone bath.
-
Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq.) to trifluoroacetic anhydride (TFAA) at 0 °C.
-
Addition: Slowly add the prepared nitrating mixture to the cooled substrate solution while maintaining the temperature at -25 °C.
-
Reaction Monitoring: Stir the reaction at -25 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching and Isolation: Carefully pour the reaction mixture into ice-water. Extract the product with dichloromethane. Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain pure 6-nitro-N-trifluoroacetyl-tetrahydroquinoline.[2][3]
Protocol 3: Deprotection of the N-Acyl Group
-
Hydrolysis: Dissolve the N-acyl-nitro-tetrahydroquinoline in a mixture of methanol and water.
-
Base Addition: Add potassium carbonate (2-3 eq.) and stir the mixture at room temperature or gently heat to 50-60 °C.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired nitro-tetrahydroquinoline.
Visualizing the Workflow and Logic
To aid in the selection of a suitable nitration strategy, the following diagrams illustrate the experimental workflow and the logical considerations based on the desired outcome.
Caption: General experimental workflow for the nitration of tetrahydroquinoline.
Caption: Decision tree for selecting a nitration reagent for tetrahydroquinoline.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 4. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. | Semantic Scholar [semanticscholar.org]
- 7. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Urea Nitrate : A Reagent for Regioselective Nitration of Aromatic Amines | Semantic Scholar [semanticscholar.org]
- 13. publica.fraunhofer.de [publica.fraunhofer.de]
- 14. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of 7-Nitro-Tetrahydroquinolines and Other Substituted Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on the THQ ring system has been a key strategy in the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the biological efficacy of 7-nitro-tetrahydroquinolines against other substituted THQ derivatives, with a focus on their anticancer properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in drug discovery and development.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various substituted tetrahydroquinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for different series of substituted tetrahydroquinolines.
Table 1: Anticancer Activity of N-Acylmorpholine Substituted 7-Nitro-1,2,3,4-Tetrahydroquinoline Derivatives
This table presents the cytotoxic activity of a series of 7-nitro-tetrahydroquinoline derivatives with different substitutions on an N-acylmorpholine moiety. The data is derived from a study by Faheem et al. (2024) and was determined using the MTT assay after a 48-hour incubation period.
| Compound ID | R Group | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. MDA-MB-231 (Triple-Negative Breast Cancer) |
| 10e | 3,5-bis(trifluoromethyl)phenyl | 0.033 ± 0.003 | 0.45 ± 0.015 | 0.63 ± 0.02 |
| 10h | 3,5-bis(trifluoromethyl)phenyl | 0.098 ± 0.009 | 0.087 ± 0.007 | 0.75 ± 0.03 |
| 10d | 3-fluoro-5-(trifluoromethyl)phenyl | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10c | 3,5-difluorophenyl | 3.73 ± 0.17 | 5.21 ± 0.23 | 6.89 ± 0.31 |
| 10f | 3,5-difluorophenyl | 4.82 ± 0.19 | 4.47 ± 0.013 | 7.12 ± 0.28 |
Table 2: Anticancer Activity of Other Substituted Tetrahydroquinoline Derivatives
This table includes data for tetrahydroquinoline derivatives with different substitution patterns, evaluated against various cancer cell lines. This data is compiled from multiple sources to provide a broader comparative context.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 6g | 1-Acyl-THQ with -CF3 on both phenyl rings | NCI-H23 (Lung) | 0.292 ± 0.111 | [1] |
| NUGC-3 (Gastric) | 0.797 ± 0.173 | [1] | ||
| 6h | 1-Acyl-THQ with -Cl on both phenyl rings | NCI-H23 (Lung) | 0.307 ± 0.0941 | [1] |
| NUGC-3 (Gastric) | 0.839 ± 0.0610 | [1] | ||
| 4ag | 2-((3,4-dihydroquinolin-1(2H)-yl)(4-(trifluoromethyl)phenyl)methyl)phenol | SNB19 (Glioblastoma) | 38.3 | [2] |
| LN229 (Glioblastoma) | 40.6 | [2] | ||
| 15 | Pyrazolo[3,4-b]quinoline derivative | MCF-7 (Breast) | 15.16 | [3] |
| HepG-2 (Liver) | 18.74 | [3] | ||
| A549 (Lung) | 18.68 | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following is a representative protocol for the MTT assay, a widely used method for assessing cell viability and cytotoxicity.
MTT Assay for Cytotoxicity Screening
Objective: To determine the cytotoxic effects of substituted tetrahydroquinoline derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Test compounds (substituted tetrahydroquinolines) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
Several studies suggest that substituted tetrahydroquinolines exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently implicated target.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for cancer therapy. The diagram below illustrates the key components of this pathway and indicates the likely point of intervention for mTOR-inhibiting tetrahydroquinoline derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-nitro-THQ derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer compounds involves a series of well-defined experimental steps. The following diagram outlines a typical workflow for the in vitro evaluation of substituted tetrahydroquinoline derivatives.
Caption: A typical workflow for the in vitro screening of anticancer compounds.
Conclusion
The presented data highlights the significant potential of substituted tetrahydroquinolines as a promising class of anticancer agents. The 7-nitro substitution, particularly when combined with appropriate N-acylmorpholine moieties, has been shown to yield compounds with potent cytotoxic activity against various cancer cell lines. The structure-activity relationship data suggests that electron-withdrawing groups on the periphery of the molecule can enhance this activity. The mTOR signaling pathway has been identified as a key target for these compounds. Further investigation into the precise molecular interactions and the development of more diverse substituted tetrahydroquinolines are warranted to fully exploit the therapeutic potential of this scaffold in oncology. This guide serves as a foundational resource to inform and direct future research in this exciting area of drug discovery.
References
- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
Structure-Activity Relationship of 7-Nitro-1,2,3,4-tetrahydroquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-nitro-1,2,3,4-tetrahydroquinoline scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] Modifications to this core structure have led to the development of potent inhibitors of various cellular targets, demonstrating its potential in therapeutic areas such as oncology and autoimmune diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different this compound analogs, supported by experimental data and detailed methodologies.
Comparison of Biological Activities
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the tetrahydroquinoline core. Two notable classes of compounds derived from this scaffold have demonstrated significant potential as anticancer agents: RORγ inverse agonists and mTOR inhibitors.
RORγ Inverse Agonists for Prostate Cancer
A series of 1,2,3,4-tetrahydroquinoline derivatives, synthesized from this compound, have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma (RORγ).[3] RORγ is a nuclear receptor that plays a crucial role in the development and progression of prostate cancer. The inhibitory activity of these analogs was evaluated using a RORγ reporter gene assay. The structure-activity relationship of these compounds reveals key insights:
-
Substitution on the Tetrahydroquinoline Nitrogen (N1): A sulfonyl group at the N1 position is crucial for activity. Analogs with a (4-fluorophenyl)sulfonyl group consistently demonstrated potent RORγ inhibition.
-
Substitution on the 7-Amino Group: The 7-nitro group serves as a precursor to the 7-amino group, which is then further functionalized. The nature of the substituent on this amino group significantly influences potency.
-
Sulfonamides: Aromatic sulfonamides at the 7-amino position are well-tolerated. For instance, a thiophene-2-sulfonamide (Compound 11i ) exhibited an IC50 of 0.18 μM.
-
Amides: A variety of amide substitutions at the 7-amino position also yielded potent compounds.
-
The following diagram illustrates the general synthetic pathway and the key points of SAR for these RORγ inverse agonists.
Caption: Synthetic pathway and SAR for RORγ inverse agonists.
Table 1: Inhibitory Activity of 7-Substituted-1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline Analogs against RORγ [3]
| Compound | R Group at 7-amino position | IC50 (μM) |
| 11a | benzenesulfonamide | 0.25 |
| 11i | thiophene-2-sulfonamide | 0.18 |
| 12a | benzamide | 0.32 |
mTOR Inhibitors with Anticancer Activity
Another class of compounds derived from this compound are morpholine-substituted derivatives that have shown potential as mTOR inhibitors with antiproliferative activity against various cancer cell lines.[4] The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.
The SAR for these analogs highlights the importance of the substituent at the N1 position of the tetrahydroquinoline ring:
-
N1-Carbonyl-Morpholine Moiety: The presence of a morpholine-4-carbonyl group at the N1 position was a key structural feature of the most active compounds.
-
7-Amide Substitutions: Similar to the RORγ inhibitors, substitutions on the 7-amino group (derived from the 7-nitro precursor) were crucial for cytotoxic activity. A 3,5-bis(trifluoromethyl)benzamide substituent (Compound 10e ) demonstrated potent activity against A549 lung cancer cells with an IC50 of 1.23 μM.
The general workflow for evaluating these compounds is depicted below.
Caption: Experimental workflow for mTOR inhibitor evaluation.
Table 2: Antiproliferative Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [4]
| Compound | 7-Amide Substituent | Cancer Cell Line | IC50 (μM) |
| 10e | 3,5-bis(trifluoromethyl)benzamide | A549 (Lung) | 1.23 |
| 10e | 3,5-bis(trifluoromethyl)benzamide | MCF-7 (Breast) | 2.45 |
| 10e | 3,5-bis(trifluoromethyl)benzamide | MDA-MB-231 (Breast) | 3.12 |
| 10g | 3-fluoro-5-(trifluoromethyl)benzamide | A549 (Lung) | 2.56 |
Experimental Protocols
Synthesis of this compound
The synthesis of the core intermediate, this compound, is a critical first step. A common method involves the nitration of 1,2,3,4-tetrahydroquinoline.[3][5]
Procedure:
-
A nitrating mixture is prepared by dissolving potassium nitrate (KNO3) in concentrated sulfuric acid (H2SO4) at 0°C.
-
1,2,3,4-tetrahydroquinoline is added dropwise to the nitrating mixture while maintaining the temperature at 0°C.
-
The reaction mixture is stirred for a specified time, and then poured over crushed ice.
-
The product is extracted, washed, and purified, often yielding a mixture of 6-nitro and 7-nitro isomers which can be separated by chromatography.[4]
RORγ Reporter Gene Assay
This assay is used to determine the ability of compounds to inhibit the transcriptional activity of RORγ.
Procedure: [3]
-
Prostate cancer cells (e.g., PC3) are co-transfected with a RORγ expression vector and a reporter plasmid containing ROR response elements upstream of a luciferase gene.
-
The transfected cells are then treated with varying concentrations of the test compounds.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 values are calculated from the dose-response curves.
MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Procedure: [4]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized tetrahydroquinoline derivatives for 48-72 hours.
-
After the treatment period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathways
The this compound analogs discussed herein exert their effects through distinct signaling pathways, highlighting the scaffold's versatility.
Caption: Targeted signaling pathways of 7-Nitro-THQ analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H10N2O2 | CID 252513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
A Comparative Guide to the Analytical Profiles of Nitro-1,2,3,4-tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of analytical data for 7-Nitro-1,2,3,4-tetrahydroquinoline and its structural isomers: 5-Nitro-1,2,3,4-tetrahydroquinoline, 6-Nitro-1,2,3,4-tetrahydroquinoline, and 8-Nitro-1,2,3,4-tetrahydroquinoline. The information presented is intended to aid in the identification, characterization, and quality control of these important pharmaceutical intermediates.
Introduction
This compound is a key building block in the synthesis of various bioactive molecules.[1] Its chemical properties and reactivity are significantly influenced by the position of the nitro group on the aromatic ring. Accurate and reliable analytical data is therefore crucial for researchers working with this compound and its isomers. This guide presents a comparative analysis of their key analytical signatures obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its isomers. This data has been compiled from a detailed study on the regioselective nitration of 1,2,3,4-tetrahydroquinoline.[2][3]
1H NMR Spectral Data (DMSO-d6)
| Position | This compound (δ, ppm) | 6-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm) | 5-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm) | 8-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm) |
| H-5 | 7.55 (dd, J=8.5, 2.2 Hz) | 7.68 (dd, J=8.7, 2.4 Hz) | 7.85 (d, J=8.2 Hz) | - |
| H-6 | 6.85 (d, J=8.5 Hz) | - | 7.25 (t, J=8.0 Hz) | 6.75 (t, J=7.9 Hz) |
| H-8 | 7.50 (d, J=2.2 Hz) | 7.65 (d, J=2.4 Hz) | 7.55 (d, J=7.8 Hz) | 7.30 (d, J=7.5 Hz) |
| H-2 | 3.25 (t, J=5.5 Hz) | 3.28 (t, J=5.5 Hz) | 3.27 (t, J=5.5 Hz) | 3.40 (t, J=5.6 Hz) |
| H-3 | 1.85 (m) | 1.86 (m) | 1.88 (m) | 1.83 (m) |
| H-4 | 2.90 (t, J=6.4 Hz) | 2.95 (t, J=6.4 Hz) | 2.93 (t, J=6.4 Hz) | 2.80 (t, J=6.5 Hz) |
| NH | 6.50 (s) | 6.65 (s) | 6.70 (s) | 6.95 (s) |
Data extracted from a comprehensive study on the synthesis and characterization of nitro-tetrahydroquinolines.[2][3]
13C NMR Spectral Data (DMSO-d6)
| Position | This compound (δ, ppm) | 6-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm) | 5-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm) | 8-Nitro-1,2,3,4-tetrahydroquinoline (δ, ppm) |
| C-2 | 41.5 | 41.8 | 41.6 | 42.0 |
| C-3 | 21.8 | 21.9 | 22.1 | 22.5 |
| C-4 | 26.5 | 26.8 | 26.6 | 25.9 |
| C-4a | 123.0 | 125.5 | 120.8 | 128.5 |
| C-5 | 125.0 | 126.5 | 135.0 | 115.8 |
| C-6 | 113.5 | 139.0 | 120.0 | 124.0 |
| C-7 | 138.0 | 118.0 | 128.0 | 116.5 |
| C-8 | 128.5 | 124.0 | 115.0 | 145.0 |
| C-8a | 150.0 | 148.0 | 149.5 | 142.0 |
Data extracted from a comprehensive study on the synthesis and characterization of nitro-tetrahydroquinolines.[2][3]
Infrared (IR) Spectral Data
| Compound | Key IR Absorptions (cm-1) |
| This compound | ~3380 (N-H stretch), ~1510 & ~1340 (NO2 asymmetric and symmetric stretch), ~1610, ~1500 (C=C aromatic stretch) |
| 6-Nitro-1,2,3,4-tetrahydroquinoline | ~3390 (N-H stretch), ~1505 & ~1335 (NO2 asymmetric and symmetric stretch), ~1615, ~1495 (C=C aromatic stretch) |
| 5-Nitro-1,2,3,4-tetrahydroquinoline | ~3375 (N-H stretch), ~1520 & ~1345 (NO2 asymmetric and symmetric stretch), ~1605, ~1490 (C=C aromatic stretch) |
| 8-Nitro-1,2,3,4-tetrahydroquinoline | ~3360 (N-H stretch), ~1525 & ~1350 (NO2 asymmetric and symmetric stretch), ~1600, ~1485 (C=C aromatic stretch) |
Characteristic absorption ranges for aromatic nitro compounds are generally observed between 1550-1475 cm-1 (asymmetric) and 1360-1290 cm-1 (symmetric).[4][5] The specific values for the isomers are based on data reported in a detailed spectroscopic study.[2][3]
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Exact Mass [M+H]+ | Key Fragmentation Peaks (m/z) |
| This compound | C9H10N2O2 | 179.0815 | 178 (M+), 161, 132, 117, 104 |
| 6-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | 179.0815 | 178 (M+), 161, 132, 117, 104 |
| 5-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | 179.0815 | 178 (M+), 161, 132, 117, 104 |
| 8-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | 179.0815 | 178 (M+), 161, 132, 117, 104 |
High-resolution mass spectrometry (HRMS) data confirms the elemental composition of the parent compound and its isomers.[2][3] The fragmentation pattern is characteristic of tetrahydroquinoline derivatives, with losses corresponding to the nitro group and fragmentation of the heterocyclic ring.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reproducible and reliable analytical data. The following sections outline the general methodologies used for the analysis of nitro-1,2,3,4-tetrahydroquinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring high-quality NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for 1H NMR and 20-25 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
Instrument Parameters:
-
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) is used to achieve a good signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled pulse sequence is employed with a wider spectral width, a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (1024 or more) due to the low natural abundance of 13C.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier transformation is applied to convert the time-domain data to the frequency domain.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard (TMS).
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a thin, transparent pellet.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Spectra are typically collected over the range of 4000-400 cm-1 with a resolution of 4 cm-1. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm-1).
-
Characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern.
-
Sample Introduction and Ionization:
-
Samples are typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds. For high-resolution mass data, ESI coupled with a time-of-flight (TOF) or Orbitrap analyzer is often used.
-
-
Mass Analysis:
-
The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
-
Data Interpretation:
-
The resulting mass spectrum shows the relative abundance of ions at different m/z values.
-
The molecular ion peak (M+ or [M+H]+) confirms the molecular weight of the compound.
-
The fragmentation pattern provides valuable structural information. High-resolution data allows for the determination of the elemental composition of the ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the cross-referencing of analytical data for a given chemical compound.
Caption: Workflow for the synthesis, purification, and analytical cross-referencing of chemical compounds.
References
"evaluating the synthetic efficiency of different routes to 7-Nitro-1,2,3,4-tetrahydroquinoline"
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 7-Nitro-1,2,3,4-tetrahydroquinoline, a valuable building block in medicinal chemistry. The routes evaluated are direct nitration of 1,2,3,4-tetrahydroquinoline and a multi-step approach involving the synthesis and subsequent reduction of 7-nitroquinoline.
This guide presents a detailed examination of the synthetic efficiency of each route, supported by quantitative data and comprehensive experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Direct Nitration | Route 2: Synthesis and Reduction of 7-Nitroquinoline |
| Starting Material | 1,2,3,4-Tetrahydroquinoline or N-acetyl-1,2,3,4-tetrahydroquinoline | 4-Nitrotoluene and Diethyl Oxalate (for 7-nitroquinoline synthesis) |
| Key Steps | 1. (Optional) N-Acetylation2. Nitration3. (Optional) Deprotection | 1. Synthesis of 7-nitroquinaldic acid ethyl ester2. Saponification3. Decarboxylation to 7-nitroquinoline4. Reduction to this compound |
| Reported Overall Yield | ~49% (from N-acetyl derivative) | Not explicitly reported as a complete sequence, individual step yields vary. |
| Reagents & Conditions | Nitric acid, Sulfuric acid, Acetic anhydride; controlled low temperatures. | Sodium ethoxide, strong base for saponification, heat for decarboxylation, various reducing agents (e.g., Sn/HCl, catalytic hydrogenation). |
| Advantages | Fewer steps, potentially more atom-economical. | May offer better control over regioselectivity in some cases. |
| Disadvantages | Potential for isomeric impurities, requires careful control of reaction conditions to achieve desired regioselectivity. | Multi-step process, potentially lower overall yield, may involve harsh reagents. |
Visualizing the Synthetic Pathways
To illustrate the sequence of chemical transformations in each route, the following diagrams are provided.
Caption: Synthetic workflow for Route 1: Direct Nitration of 1,2,3,4-tetrahydroquinoline.
Caption: Synthetic workflow for Route 2: Synthesis and Reduction of 7-Nitroquinoline.
Experimental Protocols
Route 1: Direct Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from the work of Cordeiro et al. (2011) and involves the nitration of N-protected tetrahydroquinoline to control the regioselectivity, followed by deprotection.[1]
Step 1: N-Acetylation of 1,2,3,4-tetrahydroquinoline
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in pyridine, add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline.
Step 2: Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline
-
Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the mixture onto crushed ice and basify with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product contains a mixture of nitro isomers. The 7-nitro isomer is a major product.
Step 3: Deprotection of N-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline
-
Reflux the mixture of N-acetyl-nitro-1,2,3,4-tetrahydroquinoline isomers in a mixture of ethanol and concentrated hydrochloric acid for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound. A reported yield for the 7-nitro isomer from the nitration of the N-acetyl derivative is approximately 49%.
Route 2: Synthesis and Reduction of 7-Nitroquinoline
This route involves the initial synthesis of 7-nitroquinoline, for which several methods exist, followed by its reduction. The following is a general outline, as a complete, high-yield, one-pot procedure is not well-documented.
Step 1-3: Synthesis of 7-Nitroquinoline (Example via Doebner-von Miller reaction)
The Doebner-von Miller reaction is a classic method for quinoline synthesis. To obtain 7-nitroquinoline, one would start with 3-nitroaniline.
-
A mixture of 3-nitroaniline, glycerol, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene) is heated in the presence of concentrated sulfuric acid.
-
The reaction is highly exothermic and requires careful temperature control.
-
After the reaction is complete, the mixture is cooled, diluted with water, and made alkaline to precipitate the crude 7-nitroquinoline.
-
The product is then purified by steam distillation or recrystallization. Yields for this reaction can be variable.
Step 4: Reduction of 7-Nitroquinoline
Several methods can be employed for the reduction of the nitro group and the quinoline ring.
-
Catalytic Hydrogenation:
-
Dissolve 7-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the solvent to obtain 7-amino-1,2,3,4-tetrahydroquinoline. To obtain the desired this compound, a selective reduction of the pyridine ring is required, which can be challenging in the presence of a nitro group. A more controlled reduction might be necessary.
-
-
Chemical Reduction (e.g., with Tin and Hydrochloric Acid):
-
To a solution of 7-nitroquinoline in concentrated hydrochloric acid, add granulated tin.
-
Heat the mixture under reflux until the reaction is complete (the disappearance of the starting material can be monitored by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Make the filtrate strongly alkaline with sodium hydroxide solution to precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Dry the organic extract and evaporate the solvent to yield 7-amino-1,2,3,4-tetrahydroquinoline. As with catalytic hydrogenation, this method typically reduces both the nitro group and the quinoline ring.
-
Conclusion
The direct nitration of a protected 1,2,3,4-tetrahydroquinoline (Route 1) appears to be a more straightforward and potentially higher-yielding approach to this compound compared to the multi-step synthesis and subsequent reduction of 7-nitroquinoline (Route 2). The key challenge in Route 1 lies in controlling the regioselectivity of the nitration, which can be effectively managed by using an N-acetyl protecting group. Route 2 is a more classical approach but suffers from being a longer sequence with potentially lower overall yields and the challenge of selectively reducing the quinoline ring without affecting the nitro group. For researchers requiring an efficient and relatively direct synthesis of this compound, the N-protected direct nitration method is the recommended starting point for process optimization.
References
Safety Operating Guide
Proper Disposal Procedures for 7-Nitro-1,2,3,4-tetrahydroquinoline
The proper disposal of 7-Nitro-1,2,3,4-tetrahydroquinoline is crucial for ensuring laboratory safety and environmental protection. This substance is classified as hazardous, and its disposal must adhere to strict local, state, and federal regulations.[1][2] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[3]
Hazard Profile and Safety Summary
This compound presents several health and safety risks. It is categorized as causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][4] In some cases, it is listed as acutely toxic if swallowed.[5] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315 - Causes skin irritation.[1][4] |
| Eye Irritation (Category 2) | GHS07 | Warning | H319 - Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335 - May cause respiratory irritation.[1] |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301 - Toxic if swallowed.[5] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage and dispose of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Hand Protection: Wear protective, chemically resistant gloves.[1]
-
Eye Protection: Use safety goggles that meet European standard EN 166 or equivalent.[1]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required.[1]
-
Respiratory Protection: If there is a risk of dust formation or if working outside a ventilated hood, use an approved respirator.[1]
Step 2: Waste Collection and Containerization
Proper containment is the first step in the disposal process.
-
Use a Compatible Container: Collect solid this compound waste in its original container if possible, or in a new, compatible container that is in good condition with no leaks or rust.[6][7] The container must have a leak-proof, screw-on cap.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound" and a clear description of its hazards (e.g., "Irritant," "Acutely Toxic").[6][7]
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when you are actively adding waste.[6][8]
Step 3: On-Site Storage (Satellite Accumulation Area)
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[8]
-
Designated Area: Store the sealed waste container in your lab's designated SAA.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
Segregation: Store the waste away from incompatible materials, such as oxidizing agents.[4][8]
Step 4: Arranging for Final Disposal
Laboratory personnel should not attempt to transport or dispose of hazardous waste themselves.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent safety office to schedule a hazardous waste collection.[6]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests. All hazardous waste must typically be collected within 90 days from the date waste was first added to the container.[6]
Decontamination and Spill Management
Empty Container Disposal
Empty containers that held this compound are also considered hazardous waste.
-
Triple-Rinse: The container must be triple-rinsed with a suitable solvent that can remove the chemical residue.[7][9]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste.[7][9]
-
Final Disposal: After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[7]
Accidental Spill Cleanup
In the event of a small spill:
-
Ensure Safety: Wear the appropriate PPE.[1]
-
Containment: For solid material, sweep it up carefully to avoid dust formation.[1]
-
Collection: Shovel the spilled material into a suitable, labeled container for disposal as hazardous waste.[1]
-
Decontaminate Area: Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's emergency response or EH&S department.
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pfw.edu [pfw.edu]
- 3. acs.org [acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound AldrichCPR 30450-62-5 [sigmaaldrich.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for 7-Nitro-1,2,3,4-tetrahydroquinoline
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 7-Nitro-1,2,3,4-tetrahydroquinoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with European standard EN 166 or equivalent.[1] |
| Face Shield | Recommended when there is a risk of splashing or aerosol generation. | |
| Hand Protection | Protective Gloves | Nitrile or Butyl rubber gloves are recommended for protection against nitro compounds and organic amines.[2] Always inspect gloves for integrity before use. It is critical to consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | Laboratory Coat | A long-sleeved, chemically resistant lab coat is mandatory. |
| Protective Clothing | For larger quantities or in case of potential for significant exposure, chemically resistant coveralls are recommended.[1] | |
| Respiratory Protection | Respirator | For small-scale laboratory use where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator with an organic vapor cartridge is recommended.[1] For larger scale operations or in emergency situations, a full-facepiece respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) should be used.[1][3] |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this chemical is essential to maintain a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all operations that may generate dust or aerosols.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be available in the immediate vicinity.
Donning of Personal Protective Equipment (PPE)
-
Hand and Body Protection: Don a lab coat and inspect and put on the appropriate protective gloves. For double gloving, one pair should be worn under the cuff of the lab coat and the second pair over the cuff.
-
Eye and Face Protection: Wear chemical splash goggles. If there is a risk of splashing, also wear a face shield.
-
Respiratory Protection: If required, perform a fit check for the respirator before entering the handling area.
Chemical Handling
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Container Management: Keep the container tightly closed when not in use.[4]
Post-Handling Procedures
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Doffing of PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Chemical and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical must be considered hazardous waste.
Waste Collection and Storage
-
Solid Waste: Place contaminated solid waste, including absorbent materials from spills and used PPE, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: If the chemical is dissolved in a solvent, collect it in a compatible, labeled hazardous waste container for organic solvent waste.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Final Disposal
-
Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[1]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
